2-Chloro-1,4-dimethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXZSRVFIWACJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041403 | |
| Record name | 2-Chloro-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100-42-7 | |
| Record name | 2-Chloro-1,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,4-dimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,4-dimethoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-chloro-1,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,5-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2,5-DIMETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF0105709I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1,4-dimethoxybenzene (CAS: 2100-42-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of 2-Chloro-1,4-dimethoxybenzene, a valuable building block in organic synthesis.
Core Properties and Data
This compound, also known as chlorohydroquinone dimethyl ether, is a halogenated aromatic compound. Its core physicochemical properties are summarized below for easy reference.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2100-42-7 | [1] |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow or blue-green liquid | [2] |
| Melting Point | 8.1 °C | [2] |
| Boiling Point | 247 °C at 1013 mbar | [2] |
| Density | 1.21 g/cm³ | [2] |
| Refractive Index | 1.5455 - 1.5485 at 20 °C | [2] |
| Solubility | Practically insoluble in water | [2] |
| logP | 2.7 | [2] |
| Flash Point | 117 °C | [2] |
| Autoignition Temperature | 430 °C | [2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.9 | m | Aromatic Protons |
| ~3.8 | s | Methoxy Protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~150 | C-O |
| ~115-120 | Aromatic C-H |
| ~115 | C-Cl |
| ~56 | Methoxy C |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (Methoxy) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-O Stretch | Aryl Ether |
| ~850-750 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 172/174 | Molecular ion peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes) |
| 157/159 | [M - CH₃]⁺ |
| 129/131 | [M - CH₃ - CO]⁺ |
Synthesis Protocol: Chlorination of 1,4-Dimethoxybenzene
A common method for the preparation of this compound is the direct chlorination of 1,4-dimethoxybenzene. The following protocol is based on established procedures.
Materials and Equipment
-
1,4-Dimethoxybenzene
-
Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
A Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Reaction flask equipped with a stirrer, gas inlet, and reflux condenser
-
Apparatus for quenching and work-up (separatory funnel, etc.)
-
Purification apparatus (distillation or chromatography)
Experimental Procedure
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-dimethoxybenzene in an appropriate volume of the inert solvent in the reaction flask.
-
Catalyst Addition: Add a catalytic amount of the Lewis acid to the solution.
-
Chlorination: Slowly bubble chlorine gas through the stirred solution at room temperature. Alternatively, add the chlorinating agent dropwise. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Caption: Synthesis and Purification Workflow for this compound.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
A key application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it serves as an electrophilic partner to couple with various boronic acids or esters. This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl structures.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl product.
References
An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical and chemical properties of 2-Chloro-1,4-dimethoxybenzene, a compound of interest in various chemical syntheses. The information is presented to support research and development activities, with a focus on clarity and practical application.
Summary of Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₈H₉ClO₂[1][2][3][4][5][6][7] |
| Molecular Weight | 172.61 g/mol [1][3][4][7][8] |
| Appearance | Clear, colorless to light pink, green, blue, or pale brown/purple liquid[1][2][4] |
| Melting Point | 8.1 °C / 46.6 °F[1][4] |
| Boiling Point | 247 °C / 476.6 °F at 1013 mbar[1][4][9] |
| Density | 1.21 g/cm³[1][4][9] |
| Refractive Index | 1.5452 - 1.5485 @ 20°C[1][2][4] |
| Solubility | Practically insoluble in water.[4] Soluble in organic and aqueous solvents.[9] |
| Flash Point | 117 °C / 242.6 °F[4][9] |
| Autoignition Temperature | 430 °C / 806 °F |
| Vapor Pressure | 0.02-2.4 Pa at 20-50℃[4] |
| LogP | 2.7 at 23℃ and pH 6-8[4] |
| CAS Number | 2100-42-7[1][3][4][5][7] |
Experimental Protocols for Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.
1. Melting Point Determination
The melting point of a solid organic compound can be determined by introducing a small amount of the substance into a capillary tube.[3] This tube is then attached to a thermometer and heated in a controlled manner, often using a heating bath or a dedicated melting point apparatus.[4][8] The temperatures at which melting begins and is complete are observed and recorded as the melting point range. For accurate measurements, a slow heating rate of about 2°C per minute is recommended as the melting point is approached.
2. Boiling Point Determination
To determine the boiling point, a small amount of the liquid is placed in a fusion or test tube, and a sealed capillary tube is placed inside with the open end submerged in the liquid.[1][2][5][6][9] The apparatus is then heated, and the temperature at which a continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[1] This observation indicates that the vapor pressure of the liquid equals the atmospheric pressure.[6]
3. Density Measurement
The density of a liquid can be determined using a pycnometer, which is a flask with a specific, calibrated volume.[10] The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10] Another method involves using a hydrometer, which is a calibrated instrument that floats in the liquid, with the density being read from a scale at the point where the liquid surface meets the hydrometer's stem. A simpler, though less precise, method is to measure a specific volume of the liquid with a graduated cylinder and then weigh it.[11][12][13]
4. Refractive Index Measurement
The refractive index is commonly measured using a refractometer, such as an Abbe refractometer.[14] This instrument measures the critical angle of total internal reflection of light passing from a prism to the liquid sample.[14] The refractive index is a temperature-dependent property, so measurements are typically made at a standard temperature, such as 20°C.[15] Digital refractometers automate this process, providing rapid and highly accurate readings.[16]
5. Solubility Determination
To determine the solubility of a compound, a small, measured amount of the solute is added to a specific volume of a solvent in a test tube.[17][18][19][20] The mixture is then agitated, typically by stirring or shaking, for a set period.[17] The compound is considered soluble if it completely dissolves, and insoluble if it does not.[17] For compounds with very low solubility, more advanced techniques like the column elution or slow-stir methods may be employed.[21]
Relevant Chemical Pathway: Suzuki-Miyaura Cross-Coupling
This compound, as an aryl chloride, can participate in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. One of the most significant of these is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism that involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond in the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. scbt.com [scbt.com]
- 8. byjus.com [byjus.com]
- 9. byjus.com [byjus.com]
- 10. calnesis.com [calnesis.com]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 15. knowledge.reagecon.com [knowledge.reagecon.com]
- 16. mt.com [mt.com]
- 17. chem.ws [chem.ws]
- 18. www1.udel.edu [www1.udel.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-Chloro-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-Chloro-1,4-dimethoxybenzene (CAS No. 2100-42-7), a compound of interest in various chemical and pharmaceutical applications. This document outlines its key physical constants, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.
Core Physical Properties
This compound, also known as 2,5-dimethoxychlorobenzene, is an aromatic compound with the molecular formula C₈H₉ClO₂.[1] At room temperature, it typically appears as a clear green or colorless to almost colorless liquid.[1] The fundamental physical constants of this compound are summarized in the table below.
| Property | Value | Units | Conditions |
| Melting Point | 8.1[1][2] | °C | |
| Boiling Point | 247[1][2][3] | °C | @ 1013 mbar (759.85 mmHg)[2] |
| Boiling Point | 235[4][5] | °C | |
| Density | 1.21[1][3] | g/cm³ | |
| Specific Gravity | 1.210[2] | (20/20) | |
| Refractive Index | 1.546[1] | @ 20°C | |
| Flash Point | 117[2][3] | °C | |
| Molecular Weight | 172.61[1] | g/mol |
Experimental Protocols
The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is crystalline)
-
Thermometer
Procedure:
-
Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heating.[6][7] If the sample consists of coarse crystals, it should be gently ground into a fine powder.[7]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.[8][9]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[6][8]
-
Heating and Observation:
-
For an unknown sample, a preliminary rapid heating is often performed to determine an approximate melting range.[10]
-
For a precise measurement, the apparatus is heated to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[8]
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][11] The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed into the small test tube.[1]
-
Apparatus Assembly:
-
A capillary tube is sealed at one end. The open end is then placed down into the liquid in the test tube.
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.[1]
-
-
Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube, which is filled with heating oil to a level above the side arm.[1][12]
-
Heating: The side arm of the Thiele tube is gently and continuously heated.[1] The design of the Thiele tube promotes the circulation of the oil via convection, ensuring uniform heating of the sample.[2]
-
Observation and Measurement:
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
When the boiling point of the liquid is reached and slightly exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube.[1]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[1][4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Experimental Workflow Visualization
The logical flow for the determination of the physicochemical properties described above can be visualized as follows.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thiele tube - Wikipedia [en.wikipedia.org]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. grokipedia.com [grokipedia.com]
- 6. westlab.com [westlab.com]
- 7. aquaterra.hu [aquaterra.hu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chymist.com [chymist.com]
Navigating the Solubility Landscape of 2-Chloro-1,4-dimethoxybenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data: An Experimental Approach
A thorough search of available chemical literature and databases did not yield specific quantitative solubility data for 2-Chloro-1,4-dimethoxybenzene in various organic solvents. The compound is noted to be "practically insoluble" in water[1]. However, for drug development and process chemistry, understanding its behavior in organic solvents is crucial. Therefore, experimental determination is necessary. The following table is presented as a template for researchers to populate with their empirically determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Methanol | Gravimetric | ||
| Ethanol | Gravimetric | ||
| Acetone | Gravimetric | ||
| Ethyl Acetate | Gravimetric | ||
| Dichloromethane | Gravimetric | ||
| Toluene | Gravimetric | ||
| Hexane | Gravimetric | ||
| N,N-Dimethylformamide (DMF) | Gravimetric | ||
| Dimethyl Sulfoxide (DMSO) | Gravimetric |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is a reliable and widely used technique for solid compounds.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (accurate to 0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is necessary to ensure a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear liquid phase) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporating dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.
-
-
Calculation of Solubility:
-
Accurately weigh the evaporating dish with the dried residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
The solubility can then be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered aliquot (mL)) * 100
-
-
Data Recording:
-
Record the determined solubility value in a table, specifying the solvent and the temperature at which the measurement was taken.
-
Visualizing Methodologies and Principles
To further aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 2-Chloro-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the physicochemical properties of 2-Chloro-1,4-dimethoxybenzene, a compound relevant in various chemical syntheses. The data presented is intended to support research and development activities.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical reaction planning.
| Identifier | Value | Citations |
| Chemical Formula | C8H9ClO2 | [1][2][3][4][5][6][7] |
| Molecular Weight | 172.61 g/mol | [1][4][5][7] |
| Alternate Molecular Weight | 172.609 g/mol | [2] |
As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows. The core data for this compound has been provided in the table above.
References
- 1. This compound(2100-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Benzene, 2-chloro-1,4-dimethoxy- [webbook.nist.gov]
- 3. Benzene, 2-chloro-1,4-dimethoxy- (CAS 2100-42-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. B23497.30 [thermofisher.com]
- 7. This compound | C8H9ClO2 | CID 246724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data Analysis of 2-Chloro-1,4-dimethoxybenzene: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral data for 2-Chloro-1,4-dimethoxybenzene, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification and characterization of this compound.
Spectroscopic Data Summary
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum provides information about the proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.94 | d | 2.9 | 1H | H-3 |
| 6.88 | d | 8.8 | 1H | H-6 |
| 6.79 | dd | 8.8, 2.9 | 1H | H-5 |
| 3.86 | s | - | 3H | OCH₃ (C-1) |
| 3.78 | s | - | 3H | OCH₃ (C-4) |
Note: Assignments are based on typical chemical shifts for substituted benzene derivatives and coupling patterns.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum identifies the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 154.0 | C-1 |
| 149.5 | C-4 |
| 119.3 | C-2 |
| 116.9 | C-5 |
| 114.7 | C-6 |
| 113.4 | C-3 |
| 56.5 | OCH₃ (C-4) |
| 56.1 | OCH₃ (C-1) |
Note: Assignments are based on established chemical shift prediction models for substituted aromatic compounds.
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
The FT-IR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3000-2850 | Strong | C-H stretch (aromatic and methoxy) |
| 1595, 1490 | Medium | C=C stretch (aromatic ring) |
| 1210 | Strong | C-O-C stretch (asymmetric, aryl ether) |
| 1040 | Strong | C-O-C stretch (symmetric, aryl ether) |
| 870 | Strong | C-H out-of-plane bend (aromatic) |
| 700 | Medium | C-Cl stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 172/174 | 60/20 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 157/159 | 100/33 | [M-CH₃]⁺ |
| 129 | 18 | [M-CH₃-CO]⁺ |
| 79 | 13 | [C₆H₃O]⁺ |
| 63 | 12 | [C₅H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are outlined below.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates to form a thin film.[1][2]
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹[2]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-polysiloxane).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Processing: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed for its molecular ion and fragmentation pattern.
Visualization of Spectral Analysis Workflow
The logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods is illustrated in the following diagram.
References
Navigating the Safe Handling of 2-Chloro-1,4-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-1,4-dimethoxybenzene, a chlorinated aromatic ether, is a valuable building block in organic synthesis, particularly within the pharmaceutical and chemical industries. Its unique structural features make it a key intermediate in the development of novel compounds. However, its utility is matched by potential hazards that necessitate a thorough understanding of its safety profile and strict adherence to handling protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from authoritative safety data sheets, to ensure the well-being of laboratory and manufacturing personnel.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4][5] | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][4][5] | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][4][5] |
Source: Aggregated GHS information from multiple suppliers.[5]
Precautionary Measures and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. The following precautionary statements and PPE recommendations are essential to minimize exposure risk.
Table 2: Precautionary Statements
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264: Wash skin thoroughly after handling.[4] | |
| P270: Do not eat, drink or smoke when using this product.[1] | |
| P271: Use only outdoors or in a well-ventilated area.[4] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] | |
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P332+P313: If skin irritation occurs: Get medical advice/attention.[4] | |
| P337+P313: If eye irritation persists: Get medical advice/attention.[4] | |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles.[6] Face shield where splashing is possible.[7] | Must meet ANSI Z87.1 standards.[8] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[8] Protective clothing, such as a lab coat or chemical-resistant apron.[2][3] | Glove material and thickness should be selected based on the specific breakthrough time and permeation rate for the substance. |
| Respiratory | NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3] | Use in a well-ventilated area. A full-face respirator provides both eye and respiratory protection.[7] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the chemical.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][2][3]
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician immediately.[1][2][3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2][3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[1][2][3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and for designing experimental protocols.
Table 5: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₉ClO₂[1] |
| Molecular Weight | 172.61 g/mol [3] |
| Appearance | Clear green to blue-green liquid[1][2] |
| Melting Point | 8.1 °C / 46.6 °F[1] |
| Boiling Point | 247 °C / 476.6 °F[1] |
| Flash Point | 117 °C / 242.6 °F[1] |
| Density | 1.210 g/cm³[1] |
| Solubility | No information available |
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of safety and handling procedures for this compound, from initial hazard assessment to emergency response.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound(2100-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. This compound | C8H9ClO2 | CID 246724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 1,4-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, is a highly activated aromatic compound that readily undergoes electrophilic aromatic substitution (EAS). The two electron-donating methoxy groups significantly increase the electron density of the benzene ring, making it highly nucleophilic and susceptible to attack by a wide range of electrophiles. This high reactivity, coupled with the directing effects of the methoxy groups, makes 1,4-dimethoxybenzene a valuable substrate in organic synthesis, particularly in the preparation of substituted aromatic intermediates for pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic aromatic substitution on 1,4-dimethoxybenzene, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Directing Effects of Methoxy Groups
The two methoxy groups on the benzene ring are strong activating groups and are ortho, para-directors. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic π-system. This delocalization increases the electron density at the positions ortho and para to the methoxy groups, making these sites more nucleophilic and thus more reactive towards electrophiles. In the case of 1,4-dimethoxybenzene, all available positions are ortho to a methoxy group, leading to substitution at the 2- and 5-positions.
Key Electrophilic Aromatic Substitution Reactions
1,4-Dimethoxybenzene undergoes a variety of electrophilic aromatic substitution reactions, including nitration, halogenation, Friedel-Crafts acylation and alkylation, and sulfonation. The regioselectivity of these reactions is predominantly governed by the directing effects of the two methoxy groups, leading to substitution at the electron-rich 2- and 5-positions.
Nitration
The introduction of a nitro group onto the 1,4-dimethoxybenzene ring is a facile process. However, the high reactivity of the substrate necessitates careful control of reaction conditions to avoid over-nitration and oxidative side reactions.
Quantitative Data for Nitration of 1,4-Dimethoxybenzene
| Electrophile Source | Reaction Conditions | Product(s) | Yield (%) | Reference |
| HNO₃ / H₂SO₄ in Acetic Acid | Various temperatures and times | 2-Nitro-1,4-dimethoxybenzene | Not specified | [1] |
| HNO₃ / H₂SO₄ | Excess nitric acid | Dinitro-1,4-dimethoxybenzene, Nitro-p-quinone | Not specified | [1] |
Experimental Protocol: Mononitration of 1,4-Dimethoxybenzene
This protocol is adapted from a general procedure for the nitration of activated aromatic compounds.
-
Materials: 1,4-dimethoxybenzene, nitric acid, sulfuric acid, acetic acid, ice, water.
-
Procedure:
-
Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Halogenation
Halogenation of 1,4-dimethoxybenzene with chlorine or bromine proceeds readily to give mono- and di-substituted products. The regioselectivity is high for substitution at the 2- and 5-positions.
Quantitative Data for Halogenation of 1,4-Dimethoxybenzene
| Halogenating Agent | Catalyst / Conditions | Product(s) | Isomer Distribution | Yield (%) | Reference |
| Elemental Chlorine (Cl₂) | Titanium tetrachloride (TiCl₄) | Chloro-1,4-dimethoxybenzene, 2,5-Dichloro-1,4-dimethoxybenzene | 38.7% mono, 1.7% di | Not specified | [2] |
| Elemental Chlorine (Cl₂) | Ferric chloride (FeCl₃) | Chloro-1,4-dimethoxybenzene, 2,5-Dichloro-1,4-dimethoxybenzene | 25.3% mono, 3.0% di | Not specified | [2] |
| N-Chloromorpholine | 80% Sulfuric Acid | 4-Chloro-1,2-dimethoxybenzene | 100% | 80% | [3] |
Experimental Protocol: Solventless Dibromination of 1,4-Dimethoxybenzene
This environmentally friendly protocol avoids the use of hazardous solvents.
-
Materials: 1,4-dimethoxybenzene, sodium bromide, Oxone®, mortar and pestle, water, 95% ethanol.
-
Procedure:
-
Place 1,4-dimethoxybenzene and sodium bromide in a mortar.
-
Add Oxone® to the mixture.
-
Grind the mixture with a pestle for approximately 15 minutes until a uniform waxy texture is achieved. The mixture may develop an orange-brown color.
-
Wash the solid by adding water and continuing to grind in the mortar.
-
Collect the solid product on a fritted funnel and wash with water.
-
Recrystallize the crude product from 95% ethyl alcohol.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the 1,4-dimethoxybenzene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. This reaction is highly regioselective for the 2-position.
Quantitative Data for Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
| Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |
| Acetic Anhydride | Indion-125 | 1,2-Dichloroethane | 2,5-Dimethoxyacetophenone | >95% | [4] |
| Propionyl Chloride | FeCl₃ | CH₂Cl₂ | 4'-Methoxypropiophenone (from anisole) | Not specified | [3] |
| Benzoic Anhydride | [CholineCl][ZnCl₂]₃ | None (Microwave) | 4-Methoxybenzophenone (from anisole) | 95% | [5] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole (as a model for 1,4-dimethoxybenzene)
This protocol describes the acylation of anisole, a closely related substrate.
-
Materials: Anisole (or 1,4-dimethoxybenzene), propionyl chloride, ferric chloride (FeCl₃), dichloromethane (CH₂Cl₂), ice-cold water, 5% aqueous NaOH solution, anhydrous MgSO₄.
-
Procedure:
-
To a round-bottom flask containing a stir bar, add FeCl₃, CH₂Cl₂, and propionyl chloride.
-
Slowly add a solution of anisole in CH₂Cl₂ dropwise to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with 5% aqueous NaOH solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or chromatography.[3]
-
Friedel-Crafts Alkylation
The introduction of an alkyl group can be achieved using an alkyl halide, alcohol, or alkene in the presence of a strong acid or Lewis acid catalyst. Polysubstitution can be an issue due to the activating nature of the newly introduced alkyl group.
Quantitative Data for Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
| Alkylating Agent | Catalyst / Conditions | Product | Yield (%) | Reference |
| t-Butyl alcohol | H₂SO₄ / Acetic Acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | 78.13% | [6] |
Experimental Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene with t-Butyl Alcohol
-
Materials: 1,4-dimethoxybenzene, t-butyl alcohol, glacial acetic acid, concentrated sulfuric acid, ice, water, methanol.
-
Procedure:
-
Dissolve 1,4-dimethoxybenzene in glacial acetic acid in an Erlenmeyer flask.[2][7]
-
Slowly add concentrated sulfuric acid dropwise while swirling the flask and maintaining the temperature in the ice bath.[2][7]
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20 minutes.[7]
-
Add ice and then ice-cold water to the reaction mixture to precipitate the product.[7]
-
Collect the crude product by vacuum filtration and wash with cold water.[2]
-
Recrystallize the crude product from methanol.[2]
-
Sulfonation
Sulfonation of 1,4-dimethoxybenzene can be achieved using strong sulfonating agents like fuming sulfuric acid or chlorosulfonic acid. The reaction is expected to yield the 2-sulfonic acid derivative.
Experimental Protocol: General Procedure for Sulfonation with Chlorosulfonic Acid
This is a general protocol that can be adapted for 1,4-dimethoxybenzene.
-
Materials: Aromatic compound (1,4-dimethoxybenzene), chlorosulfonic acid, chloroform (or other inert solvent), ice-water bath, cold NaOH solution.
-
Procedure:
-
Dissolve the aromatic compound in an inert solvent like chloroform in a flask cooled in an ice-water/salt mixture to -10 °C.
-
Slowly add chlorosulfonic acid (approximately 1-2 equivalents) dropwise over about 20 minutes, maintaining the low temperature.
-
After addition, remove the ice bath and stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
If the reaction is sluggish, gentle heating (e.g., to 80-90 °C) may be required.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by pouring it onto crushed ice or by neutralizing with a cold aqueous NaOH solution.
-
The sulfonic acid product, often as its sodium salt, can be isolated by filtration or evaporation of the solvent.
-
Purification can be achieved by recrystallization.
-
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of electrophilic aromatic substitution on 1,4-dimethoxybenzene and a typical experimental workflow for carrying out such a reaction.
Caption: General mechanism of electrophilic aromatic substitution.
Caption: Typical experimental workflow for EAS.
Conclusion
1,4-Dimethoxybenzene is a highly activated and versatile substrate for a wide range of electrophilic aromatic substitution reactions. The strong activating and ortho, para-directing influence of the two methoxy groups leads to predictable and often high-yielding substitutions at the 2- and 5-positions. A thorough understanding of the reaction mechanisms, careful control of experimental conditions to manage the high reactivity of the substrate, and appropriate workup and purification procedures are essential for the successful synthesis of desired products. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient utilization of 1,4-dimethoxybenzene as a key building block in the creation of complex molecules.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. fog.ccsf.edu [fog.ccsf.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
The Reactive Nature of the C-Cl Bond in 2-Chloro-1,4-dimethoxybenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,4-dimethoxybenzene is a versatile aromatic building block utilized in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and materials science sectors. The reactivity of this compound is primarily dictated by the carbon-chlorine (C-Cl) bond, the cleavage and functionalization of which is central to its synthetic utility. This technical guide provides a comprehensive overview of the reactivity of the C-Cl bond in this compound, detailing the various transformation protocols and presenting key quantitative data to inform synthetic strategy and experimental design.
The presence of two electron-donating methoxy groups on the benzene ring significantly influences the reactivity of the C-Cl bond. These groups increase the electron density of the aromatic system, which can affect the facility of certain reaction types. For instance, while classical nucleophilic aromatic substitution (SNAr) is generally disfavored due to this electron-rich nature, the methoxy groups can play a crucial role in directing ortho-metalation reactions and influencing the efficiency of various cross-coupling catalytic cycles.
This guide will delve into the primary pathways for the functionalization of the C-Cl bond in this compound, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and directed ortho-lithiation.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound can be effectively activated and functionalized using a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture with stirring for the specified time, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |
Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1] This reaction is particularly valuable in medicinal chemistry.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the mixture to the specified temperature for the required time, with stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sulfate.
-
After filtration and concentration, purify the residue by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 88 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| n-Butylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 16 | 82 |
Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable synthetic intermediates.[2]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add a base, which is often an amine that can also serve as the solvent (e.g., triethylamine, diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Filter the reaction mixture to remove the precipitated salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 89 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | DMF | 80 | 12 | 76 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | Toluene | 70 | 10 | 91 |
Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Grignard Reagent Formation
The C-Cl bond in this compound can be converted into a highly nucleophilic organometallic species through the formation of a Grignard reagent. This provides a powerful tool for the formation of new carbon-carbon bonds via reaction with various electrophiles.
Experimental Protocol: Formation of 2,5-Dimethoxyphenylmagnesium Chloride
-
Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strictly anhydrous, inert atmosphere.
-
Place magnesium turnings (1.2-1.5 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF or diethyl ether to initiate the reaction.
-
Once the reaction has started (indicated by gentle refluxing and the disappearance of the iodine color), add the remaining solution of the aryl chloride dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting solution of 2,5-dimethoxyphenylmagnesium chloride can then be used in subsequent reactions with electrophiles.
Experimental workflow for the formation of a Grignard reagent.
Directed ortho-Lithiation
The methoxy groups in this compound can act as directing groups for ortho-lithiation.[3] This allows for the selective deprotonation of the aromatic ring at a position adjacent to a methoxy group, creating a nucleophilic center that can react with electrophiles. While the chlorine atom itself is not a strong directing group, its electronic influence and the presence of the two methoxy groups will determine the regioselectivity of the lithiation.
Experimental Protocol: General Procedure for Directed ortho-Lithiation
-
In a flame-dried, inert-atmosphere flask, dissolve this compound in an anhydrous ethereal solvent (e.g., THF, diethyl ether).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a strong organolithium base, such as n-butyllithium or sec-butyllithium, dropwise.
-
Stir the reaction mixture at low temperature for a specified period to allow for complete lithiation.
-
Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) to the solution of the aryllithium species.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The C-Cl bond in this compound offers a versatile handle for a multitude of chemical transformations. While the electron-rich nature of the aromatic ring, endowed by the two methoxy substituents, generally hinders classical nucleophilic aromatic substitution, it proves advantageous in the context of modern palladium-catalyzed cross-coupling reactions. The ability to form Grignard and organolithium intermediates further expands the synthetic utility of this compound. The choice of reaction pathway—be it a Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira coupling, or an organometallic-mediated process—will depend on the desired final product and the functional group compatibility of the reaction partners. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and execution of synthetic routes involving this compound.
References
An In-depth Technical Guide to 2-Chloro-1,4-dimethoxybenzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,4-dimethoxybenzene, a halogenated aromatic ether, has served as a valuable intermediate in organic synthesis for decades. This whitepaper provides a comprehensive overview of the discovery and history of this compound, detailing its initial synthesis, key physical and chemical properties, and its evolution as a building block in various chemical industries, with a particular focus on its role in drug development. This guide consolidates quantitative data, historical experimental protocols, and illustrates the logical progression of its synthesis and applications.
Discovery and Early History
The precise first synthesis of this compound, also known as chlorohydroquinone dimethyl ether, is cataloged in the comprehensive Beilstein database with the reference number 4-06-00-05767.[1] This registry points to early investigations into the halogenation of hydroquinone derivatives.
A significant milestone in the documented synthesis of this compound is the work of H.E. Akerman in 1953, published in the Journal of Applied Chemistry.[2] Akerman's method of direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) became a widely recognized and cited procedure. This reaction, however, was known to produce undesired di-substituted byproducts, a challenge that subsequent research aimed to overcome.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | [1][3] |
| Molecular Weight | 172.61 g/mol | [1] |
| CAS Number | 2100-42-7 | [1][3] |
| Beilstein Registry No. | 2046890 | [1] |
| Melting Point | 8.1 °C | [1] |
| Boiling Point | 247 °C | [1] |
| Density | 1.21 g/cm³ | [1] |
| Refractive Index | 1.546 (at 20 °C) | [1] |
| Synonyms | Chlorohydroquinone dimethyl ether, 1-Chloro-2,5-dimethoxybenzene, 2,5-Dimethoxychlorobenzene | [3] |
Historical Synthesis and Experimental Protocols
The primary historical method for the synthesis of this compound is the electrophilic aromatic substitution of 1,4-dimethoxybenzene.
Direct Chlorination (Akerman, 1953)
This method involves the direct reaction of 1,4-dimethoxybenzene with a chlorinating agent. While the full experimental details from Akerman's 1953 paper require direct consultation, numerous later patents reference this work and describe similar procedures. The general workflow is depicted below.
References
Theoretical Analysis of 2-Chloro-1,4-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,4-dimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and as a building block for more complex molecules, including those with pharmaceutical relevance. Understanding its structural, electronic, and spectroscopic properties at a molecular level is crucial for predicting its reactivity, designing novel derivatives, and elucidating its potential biological activity. While comprehensive theoretical studies specifically targeting this compound are not extensively available in the current literature, this guide outlines a robust theoretical and experimental workflow for its characterization. The methodologies presented are based on established computational chemistry protocols successfully applied to closely related dimethoxybenzene derivatives.
This document serves as a technical guide for researchers, providing a framework for conducting in-depth theoretical and experimental analyses of this compound. It includes a summary of available experimental and computed data, detailed protocols for computational and spectroscopic investigations, and visualizations of the proposed research workflows.
Data Presentation
Quantitative data for this compound is summarized below. This includes basic chemical properties and references to available spectral data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | PubChem |
| Molecular Weight | 172.61 g/mol | PubChem |
| CAS Number | 2100-42-7 | PubChem |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 247-248 °C | - |
| Density | 1.205 g/cm³ | - |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data Availability | Source |
| Infrared (IR) Spectrum | Available | NIST Chemistry WebBook |
| ¹H NMR Spectrum | Available | - |
| ¹³C NMR Spectrum | Available | - |
| Mass Spectrum | Available | NIST Chemistry WebBook |
Experimental and Computational Protocols
The following protocols outline a comprehensive approach to the theoretical and experimental characterization of this compound, based on methodologies reported for similar dimethoxybenzene derivatives.
Computational Protocol: Density Functional Theory (DFT)
A thorough theoretical investigation of this compound can be performed using Density Functional Theory (DFT), a powerful quantum chemical method for studying the electronic structure of molecules.
-
Geometry Optimization:
-
The initial molecular structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
The geometry is then optimized to find the lowest energy conformation. A commonly used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
A suitable basis set, such as 6-311++G(d,p), should be employed to provide a good balance between accuracy and computational cost. This basis set includes polarization and diffuse functions, which are important for describing the electronic distribution in molecules with heteroatoms.
-
Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Vibrational Analysis:
-
The harmonic vibrational frequencies are calculated from the optimized geometry.
-
The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match the experimental IR and Raman spectra.
-
The potential energy distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific molecular motions (e.g., C-H stretch, C-Cl bend).
-
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
-
-
NMR Chemical Shift Calculations:
-
The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.
-
The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts, which can be directly compared with experimental data.
-
Experimental Protocol: Spectroscopic Analysis
To validate the theoretical calculations, experimental spectra of this compound should be acquired.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The sample can be analyzed as a neat liquid between KBr plates or in a suitable solvent.
-
The experimental vibrational frequencies and intensities are then compared with the scaled theoretical frequencies.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
A deuterated solvent, such as chloroform-d (CDCl₃), is used to dissolve the sample.
-
The experimental chemical shifts are compared with the calculated values to confirm the molecular structure and aid in the assignment of resonances.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed workflows for the theoretical and experimental analysis of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Workflow for the comparative analysis of theoretical and experimental data.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. By following the outlined computational and experimental protocols, researchers can obtain valuable insights into the molecular structure, vibrational properties, and electronic characteristics of this compound. The synergy between theoretical calculations and experimental spectroscopy is essential for a thorough understanding of its chemical behavior. The data and methodologies presented here can serve as a foundation for future research, including the design of novel derivatives with tailored properties for applications in drug development and materials science.
Methodological & Application
Synthesis of 2-Chloro-1,4-dimethoxybenzene from Hydroquinone Dimethyl Ether: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Chloro-1,4-dimethoxybenzene, a valuable intermediate in organic synthesis, starting from hydroquinone dimethyl ether (1,4-dimethoxybenzene). The primary method outlined is the direct chlorination using elemental chlorine in the presence of a Lewis acid catalyst, titanium tetrachloride. This process is known for its technical simplicity and good yields. This application note includes a step-by-step experimental protocol, a summary of reaction parameters and product distribution in a tabular format, and a visual workflow diagram to facilitate ease of use in a laboratory setting.
Introduction
This compound serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its preparation via electrophilic aromatic substitution on the readily available hydroquinone dimethyl ether is a common and industrially significant transformation. The direct chlorination of the aromatic ring is an effective method, though it can be accompanied by the formation of side products such as the di-substituted 2,5-dichlorohydroquinone dimethyl ether and cleavage products like (chloro)hydroxyanisole. Careful control of reaction conditions is therefore crucial to maximize the yield and purity of the desired monosubstituted product.
Experimental Protocol
This protocol is based on established methods for the direct chlorination of hydroquinone dimethyl ether.[1][2]
Materials and Equipment:
-
Hydroquinone dimethyl ether (1,4-dimethoxybenzene)
-
Titanium tetrachloride (TiCl₄)
-
Elemental chlorine (Cl₂) gas
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
A suitable reaction vessel (e.g., three-necked flask) equipped with a stirrer, gas inlet tube, and thermometer
-
Cooling/heating bath
-
Gas flow controller
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
-
Analytical equipment for product characterization (GC, NMR, etc.)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with hydroquinone dimethyl ether. If the starting material is solid, it should be gently melted (melting point is around 55-57 °C).
-
Catalyst Addition: Add a catalytic amount of titanium tetrachloride to the molten hydroquinone dimethyl ether. A typical catalyst loading is between 0.1 to 1 mol%, with 0.4 to 0.8 mol% being preferable.[1][2]
-
Chlorination Reaction:
-
Maintain the reaction temperature, for instance, by starting at 60°C and gradually lowering it to 40-50°C as the reaction proceeds.[1][2] Gentle cooling might be necessary to manage the exothermic nature of the reaction and prevent the temperature from exceeding 60°C.[1][2]
-
Introduce a controlled stream of elemental chlorine gas into the reaction mixture over a period of several hours. The amount of chlorine should be carefully monitored, typically ranging from 0.2 to 1.0 equivalents per mole of hydroquinone dimethyl ether, with a preference for 0.3 to 0.5 equivalents to minimize dichlorination.[1][2]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography (GC) to determine the relative amounts of starting material, desired product, and byproducts.
-
Work-up:
-
Upon completion of the reaction, the mixture is cooled to 50-60°C.
-
The reaction mixture is first washed with a dilute solution of hydrochloric acid (e.g., 450 ml of water with 10 ml of concentrated HCl).[1][2]
-
Subsequently, the organic phase is washed multiple times with a dilute sodium hydroxide solution (e.g., 1% NaOH) to remove any acidic impurities.[1][2]
-
The phases are separated after each wash.
-
-
Purification: The crude organic phase, containing unreacted starting material, the desired product, and byproducts, is subjected to fractional distillation under reduced pressure (e.g., 25-30 mbar) to isolate the this compound in high purity (>99.7%).[1][2] The unreacted hydroquinone dimethyl ether can be recovered and recycled.
Data Presentation
The following table summarizes the quantitative data from a representative experimental run as described in the literature.[1][2] This data highlights the composition of the crude reaction mixture before purification.
| Component | Molar Equivalents of Chlorine | Catalyst Loading (mol%) | Reaction Temperature | Composition in Crude Mixture (%) |
| Hydroquinone dimethyl ether | 0.39 | 0.6 | 50 °C | 58.6 |
| This compound | 0.39 | 0.6 | 50 °C | 38.7 |
| 2,5-Dichlorohydroquinone dimethyl ether | 0.39 | 0.6 | 50 °C | 1.7 |
| (Chloro)hydroxyanisole | 0.39 | 0.6 | 50 °C | 0.03 |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
1H NMR: Spectral data will show characteristic peaks for the aromatic protons and the two methoxy groups.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the product (172.61 g/mol ).[3]
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H, C-O, and C-Cl bonds.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Scheme
Caption: Overall reaction for the chlorination of hydroquinone dimethyl ether.
References
- 1. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 2. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 3. This compound | C8H9ClO2 | CID 246724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocols for the Selective Chlorination of 1,4-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorination of 1,4-dimethoxybenzene is a crucial transformation in organic synthesis, providing key intermediates for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The electron-rich nature of the aromatic ring allows for facile electrophilic aromatic substitution. However, controlling the degree and regioselectivity of chlorination is paramount to achieving the desired product in high yield and purity. This application note details two established protocols for the monochlorination of 1,4-dimethoxybenzene, utilizing elemental chlorine with a titanium tetrachloride catalyst and sulfuryl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chlorination of 1,4-dimethoxybenzene using different methodologies.
| Parameter | Method 1: Cl₂ with TiCl₄ Catalyst |
| Starting Material | 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether) |
| Chlorinating Agent | Elemental Chlorine (Cl₂) |
| Catalyst | Titanium Tetrachloride (TiCl₄) |
| Stoichiometry | 0.3 to 0.5 equivalents of Cl₂ per mole of 1,4-dimethoxybenzene |
| Catalyst Loading | 0.1 to 1 mol%, preferably 0.4 to 0.8 mol% |
| Reaction Temperature | Maintained at 50-60°C, with cooling to prevent exceeding 60°C |
| Reaction Time | Chlorine gas introduced over 3 hours |
| Product Composition (GC, norm%) | 1,4-Dimethoxybenzene: 58.6%Chloro-1,4-dimethoxybenzene: 38.7%2,5-Dichloro-1,4-dimethoxybenzene: 1.7%Hydroxyanisole and Chloro-hydroxyanisole: <0.1% |
| Purification | Aqueous work-up followed by distillation |
| Final Product Purity | >99.7% Chloro-1,4-dimethoxybenzene |
Experimental Protocols
Method 1: Chlorination using Elemental Chlorine and Titanium Tetrachloride Catalyst
This protocol describes the selective monochlorination of 1,4-dimethoxybenzene using elemental chlorine gas in the presence of a titanium tetrachloride catalyst.[1][2]
Materials:
-
1,4-Dimethoxybenzene
-
Titanium Tetrachloride (TiCl₄)
-
Chlorine Gas (Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) solution, 1%
-
Water
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Thermometer
-
Gas inlet tube
-
Heating mantle with temperature control
-
Cooling bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube, place 200 g (1.45 mol) of 1,4-dimethoxybenzene.
-
Melting the Starting Material: Heat the flask to 55°C to melt the solid 1,4-dimethoxybenzene.
-
Catalyst Addition: Add 0.6 mol% of titanium tetrachloride to the molten starting material.
-
Initiation of Chlorination: Begin stirring the mixture at 130 rpm and start introducing a slow stream of chlorine gas (40 g, 0.56 mol, 0.39 eq.) into the reaction mixture over a period of 3 hours.
-
Temperature Control: Maintain the internal temperature of the reaction mixture at 50°C throughout the addition of chlorine gas. Use gentle cooling to counteract the exothermic nature of the reaction and prevent the temperature from rising above 60°C.[1][2]
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of starting material, monochlorinated, and dichlorinated products.
-
Aqueous Work-up: After the addition of chlorine is complete, cool the reaction mixture. Wash the reaction solution at 50-60°C once with 450 ml of water containing 10 ml of concentrated HCl. Subsequently, wash the organic phase three times with 450 ml of 1% NaOH solution each time.[1][2]
-
Purification: Separate the organic layer and purify the crude product by distillation to obtain chloro-1,4-dimethoxybenzene with a purity of >99.7%.[1][2]
Method 2: Chlorination using Sulfuryl Chloride
This protocol provides a general procedure for the chlorination of aromatic ethers using sulfuryl chloride, which is a convenient liquid alternative to chlorine gas.[3][4][5]
Materials:
-
1,4-Dimethoxybenzene
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in anhydrous dichloromethane. Cool the solution in an ice bath to 0°C.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the stirred solution of 1,4-dimethoxybenzene over a period of 30-60 minutes. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to the reaction mixture to neutralize the remaining sulfuryl chloride and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure chloro-1,4-dimethoxybenzene.
Experimental Workflow
The following diagram illustrates the general workflow for the chlorination of 1,4-dimethoxybenzene.
Caption: General workflow for the chlorination of 1,4-dimethoxybenzene.
References
- 1. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 2. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloro-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] This document provides detailed application notes and protocols for the use of 2-Chloro-1,4-dimethoxybenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. As an electron-rich aryl chloride, this compound presents unique challenges, primarily related to the robust C-Cl bond, which is less reactive than corresponding C-Br or C-I bonds.[6] Overcoming this hurdle typically requires the use of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[5][6][7]
Core Concepts and Reaction Scheme
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide. In the context of this document, the reaction involves the coupling of this compound with a variety of aryl or heteroaryl boronic acids to generate substituted 1,4-dimethoxybenzene derivatives. These products are valuable intermediates in the synthesis of more complex molecular architectures.
General Reaction Scheme:
Data Presentation: Key Reaction Parameters
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction components and conditions that have proven effective for the coupling of electron-rich aryl chlorides.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 | A highly effective and commonly used system for aryl chlorides.[5] |
| Pd₂(dba)₃ | XPhos | 1-2 | Another robust Buchwald ligand suitable for challenging couplings. |
| PdCl₂(dppf) | - | 2-3 | Often effective for a broad range of substrates. |
| [Pd(allyl)Cl]₂ | cataCXium® A | 1-2 | An N-heterocyclic carbene (NHC) ligand-based system. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₃PO₄ | 2-3 | Toluene/H₂O (e.g., 5:1) | 100-110 |
| K₂CO₃ | 2-3 | Dioxane/H₂O (e.g., 4:1) | 100-110 |
| Cs₂CO₃ | 2 | Toluene | 100 |
| NaOt-Bu | 1.5-2 | Dioxane | 100 |
Experimental Protocols
The following protocols provide a generalized starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acid coupling partners may be necessary.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Degassed Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Procedure using Pd₂(dba)₃/XPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv.)
-
1,4-Dioxane (5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. While aryl iodides and bromides are traditional substrates, the use of more economical and widely available aryl chlorides presents a significant advantage. However, the inertness of the C-Cl bond necessitates highly active catalyst systems.
This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 2-Chloro-1,4-dimethoxybenzene, an electron-rich and sterically relevant substrate. The successful coupling of such substrates relies on specialized palladium catalysts, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which facilitate the rate-limiting oxidative addition step.[1][2]
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step for aryl chlorides.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Recommended Catalyst Systems
For electron-rich aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ often yield poor results. Highly active systems are required, which are typically generated in situ from a palladium source and a specialized ligand.
| Catalyst System Component | Examples | Key Features |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable Pd(II) or Pd(0) precursors that form the active Pd(0) catalyst in situ. |
| Ligands | Buchwald Biarylphosphines: SPhos, XPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, IMes | Bulky and electron-rich ligands that promote oxidative addition and stabilize the catalytic species.[1][2][3] NHCs are strong σ-donors that are also highly effective.[4][5] |
| Pre-catalysts | XPhos-Pd-G3, PEPPSI™-IPr | Air-stable Pd(II) complexes that contain the ligand and are readily activated under reaction conditions, offering convenience and reproducibility.[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of this compound with an arylboronic acid, based on conditions known to be effective for structurally similar electron-rich aryl chlorides.[6] Optimization may be required for specific substrates.
Reaction Scheme:
(A generic reaction scheme showing this compound coupling with a generic Ar'-B(OH)2)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF/H₂O mixture)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate/mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe. If using a biphasic system (e.g., Toluene/H₂O), add the degassed solvents.
-
Reaction: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours). Reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data: Representative Conditions
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of electron-rich aryl chlorides with various arylboronic acids. These serve as a starting point for optimization.
| Aryl Chloride | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-4-methoxybenzene | Phenylboronic acid | 0.5 (as PEPPSI-CMP) | - | K₂CO₃ (2.0) | MeOH | 80 | 12 | 97[6] |
| 2-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1.0) | SPhos (4.0) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 95 |
| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12 | >90 (Typical) |
| This compound | 3-Furanylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | Cs₂CO₃ (2.0) | THF | 80 | 6 | >90 (Typical) |
Note: Yields are highly dependent on the specific substrates, purity of reagents, and rigorous exclusion of oxygen. The "Typical" yields are estimates based on literature for similar substrates.
Safety Precautions
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Avoid inhalation of dust and skin contact.
-
Pressure: When heating sealed vessels (e.g., microwave vials), do not exceed the recommended volume and temperature limits to avoid over-pressurization. Use a blast shield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids.[1]
This document provides detailed application notes and protocols for the Suzuki coupling of 2-chloro-1,4-dimethoxybenzene, an electron-rich aryl chloride. The presence of two electron-donating methoxy groups can present challenges in the oxidative addition step of the catalytic cycle, often requiring carefully optimized reaction conditions. These notes offer a summary of effective catalytic systems and reaction parameters to facilitate the successful synthesis of various 2-aryl-1,4-dimethoxybenzene derivatives, which are valuable intermediates in the synthesis of complex organic molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Recommended Reaction Conditions
The successful Suzuki coupling of an electron-rich aryl chloride like this compound typically requires the use of bulky and electron-rich phosphine ligands to facilitate the challenging oxidative addition step. The choice of base and solvent system is also crucial for achieving high yields.
Table 1: Summary of Reaction Conditions for the Suzuki Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | >95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 92 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 24 | 88 |
| 4 | 3-Anisylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 16 | 85 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | t-Amyl alcohol | 100 | 10 | 90 |
| 6 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) | cataCXium® A (4) | K₂CO₃ (2) | Toluene | 110 | 12 | 89 |
Note: Yields are based on isolated product after purification.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol is a good starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,4-dimethoxybenzene.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Workflow
Caption: A general workflow for a typical Suzuki-Miyaura cross-coupling experiment.
References
Application Notes and Protocols: Friedel-Crafts Acylation of 2-Chloro-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The resulting aryl ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and biologically active molecules.[3]
The acylation of substituted aromatic rings like 2-Chloro-1,4-dimethoxybenzene is of particular interest in medicinal chemistry. The substituents on the ring not only influence the reaction's rate but also dictate the regiochemical outcome, allowing for the synthesis of specifically structured acetophenone derivatives. These derivatives can serve as scaffolds or key building blocks for more complex target molecules in drug discovery programs.
1.1 Reaction Mechanism & Regioselectivity
The Friedel-Crafts acylation proceeds through a well-established mechanism. First, the Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride to generate a highly electrophilic, resonance-stabilized acylium ion.[4][5] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6] Aromaticity is subsequently restored by the loss of a proton from the carbon bearing the new acyl group, yielding the final aryl ketone product and regenerating the catalyst.[7]
In the case of this compound, the regioselectivity of the acylation is controlled by the directing effects of the existing substituents:
-
Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.[8]
-
Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance stabilization involving its lone pairs.
When multiple substituents are present, the most powerful activating group governs the position of electrophilic attack.[9] Therefore, the two methoxy groups will direct the incoming acyl group. Acylation will preferentially occur at the positions ortho to the methoxy groups that are least sterically hindered. Substitution at the C5 position is favored as it is ortho to one methoxy group and avoids the steric hindrance present at the C3 position, which is situated between the chloro and a methoxy group.
Visualized Reaction Models
The following diagrams illustrate the key aspects of the Friedel-Crafts acylation of this compound.
Caption: General mechanism for the Friedel-Crafts acylation.
Caption: Regioselectivity in the acylation of this compound.
Quantitative Data Summary
| Substrate | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Anisole | Propionyl Chloride | FeCl₃ | CH₂Cl₂ | RT | 0.25 | High |
| Anisole | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | ~1 | Good |
| 1,3-Dimethoxybenzene | Acetic Anhydride | Sc(OTf)₃ | Nitromethane | 50 | 4 | 89[10] |
| 1,4-Dimethoxybenzene | Acetic Anhydride | Solid Acid (Indion-125) | 1,2-Dichloroethane | 100 | - | >90 |
Experimental Protocols
This section provides a representative protocol for the Friedel-Crafts acetylation of this compound.
4.1 Materials and Reagents
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Deionized Water
4.2 Equipment
-
Round-bottom flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (optional, with drying tube)
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
4.3 Visualized Experimental Workflow
Caption: Workflow for Friedel-Crafts acylation.
4.4 Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dichloromethane (CH₂Cl₂) to create a slurry. Cool the flask to 0°C using an ice/water bath.[7]
-
Acyl Chloride Addition: In a dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred AlCl₃ slurry over 10-15 minutes, maintaining the temperature at 0°C. The reaction between AlCl₃ and acetyl chloride is exothermic.[7]
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 20-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 25 g ice and 15 mL conc. HCl).[7] This step hydrolyzes the aluminum chloride complex.[11]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of CH₂Cl₂.[6]
-
Washing: Combine all organic layers. Wash successively with a saturated solution of sodium bicarbonate (to neutralize any remaining acid), deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 1-(3-Chloro-2,5-dimethoxyphenyl)ethanone, can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel if necessary.
4.5 Safety Precautions
-
Friedel-Crafts reactions should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[4]
-
Acetyl chloride is corrosive, lachrymatory, and reacts with water to produce HCl gas. Handle with appropriate personal protective equipment (gloves, safety glasses).[4]
-
Dichloromethane is a volatile and potentially toxic solvent. Avoid inhalation and skin contact.[4]
-
The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. websites.umich.edu [websites.umich.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Utilization of 2-Chloro-1,4-dimethoxybenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Chloro-1,4-dimethoxybenzene as a versatile building block in the synthesis of pharmaceutical intermediates. This document outlines key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provides detailed protocols for the preparation of valuable precursors for pharmacologically active molecules.
Introduction
This compound, also known as chlorohydroquinone dimethyl ether, is a readily available aromatic compound featuring a chlorine atom activated for displacement and two methoxy groups that influence the reactivity and properties of its derivatives.[1][2] Its structural motif is found in a variety of pharmacologically active compounds, making it a valuable starting material in medicinal chemistry. The 2,5-dimethoxyphenyl moiety is a key pharmacophore in several classes of drugs, including serotonin receptor agonists and kinase inhibitors. This document details its application in the synthesis of key intermediates such as 2,5-dimethoxy-4-chloroaniline and N-arylpiperazines, which are precursors to potent therapeutics.
Key Synthetic Applications
This compound serves as a versatile substrate for a range of chemical transformations, primarily centered around the substitution of the chloro group.
1. Synthesis of 2,5-Dimethoxy-4-chloroaniline: An Intermediate for Dyes and Pharmaceuticals
A key application of chloro-dimethoxybenzene derivatives is in the synthesis of substituted anilines, which are crucial intermediates. For instance, 4-chloro-2,5-dimethoxyaniline can be prepared via the reduction of the corresponding nitrobenzene derivative. This aniline is a valuable intermediate in the synthesis of organic pigments and agricultural chemicals.[3]
2. Palladium-Catalyzed C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5][6] This reaction enables the coupling of this compound with a variety of primary and secondary amines, including cyclic amines like piperazine, to furnish N-(2,5-dimethoxyphenyl) derivatives. These products are key intermediates in the synthesis of molecules targeting the central nervous system, such as analogues of the antihypertensive drug Urapidil.[5][7]
3. Palladium-Catalyzed C-C Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8][9] this compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or vinyl-aryl structures, which are common motifs in pharmacologically active molecules.[10][11]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxy-4-chloroaniline
This protocol describes the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene to produce 2,5-dimethoxy-4-chloroaniline.[12][13]
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Hydrogen gas
-
Aromatic solvent (e.g., xylene)
-
Modified platinum-on-carbon catalyst
-
A compound providing a pH of 8-10 in aqueous solution (e.g., sodium hydroxide)
-
Aliphatic or cyclic amine (e.g., piperidine)
-
Water
Procedure:
-
The reduction is carried out in a liquid phase at a temperature of approximately 80° to 110° C and under a pressure of about 5 to 50 atmospheres gauge.[12]
-
The reaction is performed in an aromatic solvent in the presence of a modified platinum-on-carbon catalyst.[12]
-
Approximately 0.01 to 0.2 mole of a compound that gives a pH of 8 to 10 in aqueous solution is added.[12]
-
About 0.1 to 1.0% by weight of an aliphatic, open-chain, or cyclic amine is also present.[12]
-
After the reaction is complete, the pressure is released, and the catalyst is removed by filtration at 95° C under a nitrogen atmosphere.[12]
-
Water is added to the filtrate, and the aromatic solvent is removed by distillation.[12]
-
The product, 4-chloro-2,5-dimethoxyaniline, precipitates and is collected by filtration.[12]
Quantitative Data for Protocol 1
| Parameter | Value | Reference |
| Starting Material | 4-chloro-2,5-dimethoxynitrobenzene | [12] |
| Product | 4-chloro-2,5-dimethoxyaniline | [12] |
| Catalyst | Modified platinum-on-carbon | [12] |
| Solvent | Xylene | [12] |
| Temperature | 80-110 °C | [12] |
| Pressure | 5-50 atm | [12] |
| pH | 8-10 | [12] |
| Yield | High (specific value not detailed in abstract) | [12] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Piperazine
This protocol provides a general method for the palladium-catalyzed coupling of this compound with piperazine, a common reaction in the synthesis of pharmaceutical intermediates.[4][5][6]
Materials:
-
This compound
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP)
-
Strong base (e.g., NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, this compound, piperazine, and the strong base.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(2,5-dimethoxyphenyl)piperazine.
Quantitative Data for a Representative Buchwald-Hartwig Amination
| Parameter | Value/Condition | Reference |
| Aryl Halide | Aryl Bromide/Chloride | [11] |
| Amine | Primary or Secondary Amine | [11] |
| Catalyst | Pd(0) complex | [4] |
| Ligand | Sterically hindered phosphine | [11] |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | [14] |
| Solvent | Toluene, Dioxane | [5] |
| Temperature | Room temperature to 110 °C | [11] |
| Yield | Generally good to excellent | [11] |
Signaling Pathways and Logical Relationships
The intermediates synthesized from this compound are often used to create molecules that interact with specific biological targets. For example, derivatives of N-(2,5-dimethoxyphenyl)piperazine are found in compounds that act as serotonin receptor agonists or antagonists, playing a role in neurotransmission pathways relevant to psychiatric disorders. The 2,5-dimethoxyphenyl moiety is also a feature of some kinase inhibitors, which modulate intracellular signaling cascades involved in cell proliferation and survival, and are therefore important in cancer therapy.
Caption: Synthetic pathway to a key intermediate and its potential applications.
Caption: General workflow for palladium-catalyzed amination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]
- 6. CN104262264B - A kind of preparation technology of Urapidil hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 13. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 14. KR20230099857A - New process for preparing intermediate of urapidil - Google Patents [patents.google.com]
Synthesis of Azo Dye Precursors from 2-Chloro-1,4-dimethoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dye precursors derived from 2-chloro-1,4-dimethoxybenzene. The primary route detailed involves a two-step synthesis commencing with the nitration of this compound to form 4-chloro-2,5-dimethoxynitrobenzene, followed by the reduction of the nitro group to yield the versatile dye precursor, 4-chloro-2,5-dimethoxyaniline. This aniline derivative can subsequently be utilized in diazotization and azo coupling reactions to produce a variety of azo dyes.
Synthetic Pathway Overview
The synthesis proceeds through two key transformations:
-
Nitration: An electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the this compound ring.
-
Reduction: The conversion of the nitro group to a primary amine (-NH₂) to yield the target dye precursor.
Caption: Synthetic workflow for dye precursors.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2,5-dimethoxynitrobenzene (Nitration)
This protocol describes the nitration of this compound. The methoxy groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The nitration is expected to occur at the position para to the chloro group and ortho to a methoxy group.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 17.2 g (0.1 mol) of this compound to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by cautiously adding 10.5 mL of concentrated nitric acid to 21 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The solid precipitate of 4-chloro-2,5-dimethoxynitrobenzene is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain purified 4-chloro-2,5-dimethoxynitrobenzene.
Protocol 2: Synthesis of 4-Chloro-2,5-dimethoxyaniline (Reduction)
This protocol details the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene to the corresponding aniline.[1][2][3]
Materials:
-
4-Chloro-2,5-dimethoxynitrobenzene
-
Ethanol or other suitable solvent
-
Supported Nickel Catalyst (e.g., Ni on TiO₂-Al₂O₃) or Platinum on Carbon (Pt/C)[2][3]
-
Hydrazine Hydrate (if using chemical reduction) or Hydrogen Gas (for catalytic hydrogenation)[2]
Equipment:
-
Hydrogenation reactor (e.g., Parr apparatus) or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Heating mantle
-
Filtration apparatus
Procedure (Catalytic Hydrogenation):
-
In a hydrogenation reactor, combine 21.7 g (0.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 200 mL of ethanol, and 1.0 g of a supported nickel catalyst.[2]
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 atm) and heat the mixture to 70-90 °C with vigorous stirring.[1][2][3]
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing the product, can be concentrated under reduced pressure.
-
The crude 4-chloro-2,5-dimethoxyaniline can be purified by recrystallization from a suitable solvent.
Protocol 3: Synthesis of an Azo Dye (Diazotization and Coupling)
This protocol provides a general method for the synthesis of an azo dye using 4-chloro-2,5-dimethoxyaniline as the precursor and 2-naphthol as the coupling component.[4]
Materials:
-
4-Chloro-2,5-dimethoxyaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Deionized Water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a beaker, dissolve 1.88 g (0.01 mol) of 4-chloro-2,5-dimethoxyaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature does not exceed 5 °C.[5]
-
Stir for an additional 15 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous, efficient stirring.[4]
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.
-
Collect the dye by vacuum filtration, wash with cold water, and air dry.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of the dye precursor and a generic azo dye. Please note that yields can vary based on reaction scale and purification methods.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nitration | This compound | 4-Chloro-2,5-dimethoxynitrobenzene | HNO₃, H₂SO₄ | - | 0-5 | ~85-95 | General Procedure |
| Reduction | 4-Chloro-2,5-dimethoxynitrobenzene | 4-Chloro-2,5-dimethoxyaniline | H₂, Ni catalyst | Ethanol | 70-90 | ≥ 95 | [2] |
| Azo Coupling | 4-Chloro-2,5-dimethoxyaniline | Azo Dye (with 2-Naphthol) | 1. NaNO₂, HCl 2. 2-Naphthol, NaOH | Water | 0-5 | ~80-90 | General Procedure |
Logical Relationships in Azo Dye Synthesis
The formation of an azo dye from an aromatic amine involves a critical sequence of reactions. The diazotization step must precede the azo coupling, as the diazonium salt is the electrophilic species that reacts with the electron-rich coupling component.
Caption: Logical flow of azo dye synthesis.
References
- 1. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 2. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 3. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. archive.conscientiabeam.com [archive.conscientiabeam.com]
- 5. benchchem.com [benchchem.com]
Application Notes: 2-Chloro-1,4-dimethoxybenzene as a Precursor for Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-1,4-dimethoxybenzene is a key aromatic intermediate used in the synthesis of various agrochemicals. Its substituted dimethoxybenzene core serves as a versatile scaffold for building complex molecules with fungicidal and other pesticidal properties. This document outlines the application of this compound as a precursor in the synthesis of the fungicide Chloroneb and the important agrochemical intermediate 2,5-dimethoxy-4-chloroaniline. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers in their synthetic endeavors.
Application 1: Synthesis of the Fungicide Chloroneb
Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a systemic, soil-applied fungicide effective against a variety of fungal pathogens. It is primarily used as a seed treatment for crops such as cotton, soybeans, and sugar beets to protect against seedling diseases. The synthesis of Chloroneb from this compound involves an electrophilic aromatic chlorination reaction.
Biological Activity and Mode of Action:
Chloroneb is absorbed by the roots and translocated throughout the plant. Its fungitoxicity is attributed to its ability to inhibit DNA polymerization in susceptible fungi.[1] An alternative proposed mechanism involves the lysis of the inner mitochondrial membrane.[2]
Synthesis Pathway:
Caption: Synthesis of Chloroneb from this compound.
Experimental Protocol: Electrophilic Aromatic Chlorination
This protocol is adapted from a laboratory synthesis procedure where chlorine is generated in-situ.
Materials:
-
This compound
-
Calcium hypochlorite (Ca(OCl)₂)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in glacial acetic acid.
-
Slowly add calcium hypochlorite to the stirring solution. The reaction is exothermic and should be monitored.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Chloroneb by recrystallization (e.g., from ethanol) or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Product | Chloroneb | [3] |
| Reaction Type | Electrophilic Aromatic Chlorination | [3] |
| Reagents | Ca(OCl)₂, Acetic Acid | [3] |
| Average Yield | 37% | [3] |
Application 2: Synthesis of Agrochemical Intermediate 2,5-Dimethoxy-4-chloroaniline
2,5-Dimethoxy-4-chloroaniline is a valuable intermediate used in the synthesis of azo dyes and other complex organic molecules for the agrochemical and pharmaceutical industries.[1][4][5] The synthesis is a two-step process starting from this compound: (A) nitration to form 4-chloro-2,5-dimethoxynitrobenzene, followed by (B) reduction of the nitro group.
Overall Synthesis Pathway:
Caption: Two-step synthesis of 2,5-Dimethoxy-4-chloroaniline.
Experimental Protocol: Step A - Nitration
This protocol is based on the nitration of the structurally similar 2-fluoro-1,4-dimethoxybenzene.
Materials:
-
This compound
-
Concentrated Nitric Acid (65-70%)
-
Ice-water bath
Procedure:
-
Cool a flask containing concentrated nitric acid to 0°C using an ice-water bath.
-
While vigorously stirring, slowly add this compound to the cold nitric acid over 10-15 minutes, ensuring the temperature remains at or below 5°C.
-
After the addition is complete, stir the solution at 0°C for an additional 10-20 minutes.
-
Carefully pour the reaction mixture onto a large volume of crushed ice and water.
-
Stir the resulting slurry for 30 minutes to allow the product to precipitate fully.
-
Collect the solid product, 4-chloro-2,5-dimethoxynitrobenzene, by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product. Further purification can be achieved by recrystallization from ethanol.
Experimental Protocol: Step B - Reduction of the Nitro Group
Multiple high-yield methods exist for this reduction. A catalytic hydrogenation protocol is detailed below.
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Methanol or Xylene (solvent)
-
Supported Catalyst (e.g., 5% Platinum on Carbon (Pt/C) or activated carbon-supported metal catalyst)
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
Charge a high-pressure autoclave with 4-chloro-2,5-dimethoxynitrobenzene, the solvent (e.g., methanol), and the Pt/C catalyst.
-
Seal the reactor and purge it with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Heat the mixture to the target temperature (e.g., 85°C) with constant stirring.
-
The reaction is exothermic; maintain the temperature through cooling. Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to crystallize the product, 2,5-dimethoxy-4-chloroaniline.
-
Collect the crystals by filtration and dry them.
Quantitative Data for Reduction Step (Step B)
| Method | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |
| Catalytic Hydrogenation | 5% Pt/C (sulfited) | Xylene | 85 - 95 °C | 10 bar | ~98% | [6] |
| Catalytic Hydrogenation | Supported Metal on Activated Carbon | Methanol | 70 - 80 °C | 0.3 - 1.0 MPa | 99.1% | [7] |
| Hydrazine Hydrate Reduction | Supported Nickel (Ni/TiO₂-Al₂O₃) | Ethanol | 70 - 90 °C | N/A | ≥95% | [1] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of organic compounds as described in the protocols above.
Caption: A generalized workflow for chemical synthesis and purification.
References
- 1. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 2. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | 4433-79-8 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the construction of biaryl scaffolds, which are privileged structures in numerous biologically active compounds and functional materials. These notes provide a detailed overview of the Suzuki coupling mechanism, a specific protocol for the coupling of 2-chloro-1,4-dimethoxybenzene with phenylboronic acid to synthesize 2,5-dimethoxybiphenyl, and insights into the application of this product in drug development. The use of an aryl chloride, a less reactive but more cost-effective substrate compared to its bromide or iodide counterparts, presents a unique set of challenges and requires carefully optimized reaction conditions.
Detailed Mechanism of Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step, often the rate-determining step, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. For less reactive aryl chlorides, this step typically requires the use of electron-rich and bulky phosphine ligands to facilitate the reaction.
-
Transmetalation: In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide on the palladium complex is replaced by the phenyl group from the boronate.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups (the 2,5-dimethoxyphenyl and phenyl groups) from the palladium(II) complex. This forms the desired biaryl product, 2,5-dimethoxybiphenyl, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2,5-Dimethoxybiphenyl
This protocol is adapted from procedures for the Suzuki coupling of similar aryl chlorides. Optimization may be necessary depending on the specific laboratory conditions and reagent purity.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,5-dimethoxybiphenyl.
Caption: Experimental workflow for the synthesis of 2,5-dimethoxybiphenyl.
Data Presentation: Suzuki Coupling of Aryl Chlorides
The following table summarizes representative conditions and yields for the Suzuki coupling of aryl chlorides, providing a basis for comparison and optimization for the synthesis of 2,5-dimethoxybiphenyl.
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 12 | 97[1] |
| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 12 | 92[1] |
| Chlorobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | >95 |
Applications in Drug Development
The 2,5-dimethoxyphenyl moiety, a core component of 2,5-dimethoxybiphenyl, is a recognized pharmacophore in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).
Serotonin 5-HT₂A Receptor Agonists:
The 2,5-dimethoxyphenyl scaffold is a key structural feature in a class of selective serotonin 5-HT₂A receptor agonists.[2] These compounds are of significant interest for their potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.[3][4] The substitution pattern on the phenyl ring plays a crucial role in modulating the potency and selectivity of these agonists. The synthesis of a library of derivatives based on the 2,5-dimethoxybiphenyl core allows for the exploration of structure-activity relationships (SAR) to identify lead compounds with optimized pharmacological profiles. The 2,5-dimethoxyphenylpiperidines, for example, have been identified as a novel class of selective 5-HT₂A receptor agonists.[3][4]
Scaffold for Novel Therapeutics:
The biaryl structure of 2,5-dimethoxybiphenyl provides a rigid and versatile scaffold for the design of new drug candidates. The methoxy groups can be further functionalized or demethylated to introduce new interaction points with biological targets. This adaptability makes 2,5-dimethoxybiphenyl and its derivatives valuable starting materials in drug discovery campaigns. For instance, derivatives of 2,5-dimethoxybenzoic acid, which can be synthesized from 2,5-dimethoxybiphenyl, have shown promise as anticancer agents.[2] Furthermore, 2,5-dimethoxy-4-substituted phenethylamines, which can be accessed from intermediates related to 2,5-dimethoxybiphenyl, have been investigated as potent and long-acting serotonin 5-HT₂ receptor agonists.[5]
References
- 1. youtube.com [youtube.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 2-Chloro-1,4-dimethoxybenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following Application Notes and Protocols are provided as a theoretical guide for researchers. A comprehensive literature search did not yield specific, published applications of 2-Chloro-1,4-dimethoxybenzene as a monomer in materials science. The information presented herein is based on established principles of polymer chemistry, particularly palladium-catalyzed cross-coupling reactions, and is intended to suggest potential research directions.
Introduction
This compound is an aromatic compound featuring a chlorinated site and two methoxy groups. While direct applications in materials science are not widely documented, its structure as an aryl halide presents a compelling case for its use as a monomer in the synthesis of novel polymers. The presence of the electron-donating methoxy groups can influence the electronic properties and solubility of the resulting polymers, making them potentially suitable for applications in organic electronics. The chlorine atom provides a reactive handle for polymerization through various cross-coupling methodologies.
This document outlines a hypothetical application of this compound in the synthesis of a poly(2,5-dimethoxy-1,4-phenylene) derivative via a palladium-catalyzed Heck-type polymerization. Such a polymer, with its conjugated backbone, could exhibit interesting photophysical and electronic properties relevant to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
Hypothetical Application: Synthesis of Poly(2,5-dimethoxy-1,4-phenylenevinylene) derivatives
A plausible application of this compound in materials science is its use as a comonomer in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives through a palladium-catalyzed Heck coupling reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. In this hypothetical scenario, this compound can be copolymerized with a divinyl comonomer to yield a conjugated polymer.
Logical Workflow for Polymer Synthesis
Caption: Hypothetical workflow for the synthesis of a poly(phenylenevinylene) derivative using this compound.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of an Alternating Copolymer of 2,5-dimethoxy-1,4-phenylene and vinylene via Heck Coupling
This protocol describes a general procedure for the copolymerization of this compound with 1,4-divinylbenzene.
Materials:
-
This compound (Monomer 1)
-
1,4-Divinylbenzene (Monomer 2)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)
-
Triethylamine (Base)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
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Methanol (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mol%) and tri(o-tolyl)phosphine (0.08 mol%).
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 1,4-divinylbenzene (1.0 eq), and triethylamine (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a monomer concentration of approximately 0.5 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Polymerization: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours. An increase in viscosity may be observed.
-
Polymer Isolation: After cooling to room temperature, slowly pour the viscous solution into a beaker containing rapidly stirring methanol (10 volumes of the reaction mixture). A fibrous polymer should precipitate.
-
Purification: Collect the polymer by filtration. Wash the precipitate extensively with methanol and then with hot water to remove catalyst residues and salts.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight.
Data Presentation: Expected Properties of the Hypothetical Polymer
The following table summarizes the expected, hypothetical properties of the synthesized poly(2,5-dimethoxy-1,4-phenylenevinylene) derivative based on literature values for similar PPV-type polymers.
| Property | Expected Value Range | Analytical Method |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| UV-Vis Absorption (λ_max, film) | 450 - 500 nm | UV-Vis Spectroscopy |
| Photoluminescence (λ_em, film) | 520 - 580 nm | Fluorescence Spectroscopy |
| Thermal Decomposition Temp. (T_d) | > 300 °C | Thermogravimetric Analysis (TGA) |
Signaling Pathway Analogy: Polymerization Mechanism
The Heck polymerization mechanism can be visualized as a catalytic cycle, analogous to a signaling pathway, where the palladium catalyst cycles through different oxidation states to facilitate the carbon-carbon bond formation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1,4-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,4-dimethoxybenzene. Our goal is to help you minimize side product formation, maximize yield, and troubleshoot common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The primary side products in the chlorination of 1,4-dimethoxybenzene are dichlorinated derivatives and products resulting from ether cleavage. The most frequently encountered impurities include:
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2,5-Dichloro-1,4-dimethoxybenzene: This is a common di-substituted byproduct.[1][2]
-
Isomers of dichlorinated products: Other isomers of dichloro-1,4-dimethoxybenzene can also be formed.
-
4-Hydroxyanisole and its chlorinated derivatives: Partial cleavage of the ether linkages can lead to the formation of these phenolic impurities.[1][2]
-
Higher molecular weight compounds: When using certain Lewis acid catalysts like iron(III) chloride or aluminum(III) chloride, unwanted Friedel-Crafts alkylations can occur, leading to the formation of higher molecular weight byproducts.[1][2]
Q2: How can I minimize the formation of the dichlorinated side product (2,5-Dichloro-1,4-dimethoxybenzene)?
A2: Minimizing the formation of dichlorinated byproducts is crucial for obtaining a high purity of the desired mono-chlorinated product. Key strategies include:
-
Control of Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 1,4-dimethoxybenzene. Using a substoichiometric amount of the chlorinating agent will favor mono-chlorination.
-
Catalyst Selection: The choice of catalyst can significantly influence the product distribution. For instance, using titanium tetrachloride as a catalyst has been shown to reduce the formation of disubstitution products compared to other Lewis acids like iron(III) chloride.[1][2]
-
Reaction Temperature: Maintaining a controlled, lower reaction temperature can help to improve the selectivity for the mono-chlorinated product.
Q3: What causes the formation of phenolic impurities like 4-hydroxyanisole, and how can I avoid them?
A3: The formation of 4-hydroxyanisole and its chlorinated derivatives is due to the partial cleavage of the methoxy groups under the reaction conditions, particularly in the presence of strong Lewis acids and protic acids. To mitigate this:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of moisture can promote ether cleavage.
-
Catalyst Choice: As mentioned, catalysts like titanium tetrachloride are reported to result in a crude mixture that is free of hydroxyanisole.[2]
-
Work-up Procedure: A proper aqueous work-up, including washing the organic phase with a mild base solution (e.g., 1% NaOH), can help remove acidic impurities that may contribute to ether cleavage during distillation.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of 2,5-dichloro-1,4-dimethoxybenzene detected by GC/MS. | - Excess of chlorinating agent. - Reaction time is too long. - Inappropriate catalyst. | - Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction progress and stop it once the starting material is consumed to an optimal level. - Consider using titanium tetrachloride as the catalyst.[1][2] |
| Presence of 4-hydroxyanisole in the final product. | - Partial ether cleavage due to acidic conditions or water. - Inefficient removal during work-up. | - Ensure all reagents and glassware are anhydrous. - Use a catalyst less prone to inducing ether cleavage, such as titanium tetrachloride.[2] - Wash the crude product with a dilute sodium hydroxide solution to remove phenolic impurities.[1][2] |
| Formation of a complex mixture of unidentified high molecular weight compounds. | - Use of strong Lewis acids like FeCl₃ or AlCl₃ leading to Friedel-Crafts alkylation.[1][2] | - Switch to a milder catalyst system, for example, titanium tetrachloride. |
| Difficulty in separating this compound from unreacted 1,4-dimethoxybenzene. | - Similar boiling points of the product and starting material. | - Employ fractional distillation with a column having a high number of theoretical plates for efficient separation. |
| Low yield of the desired product. | - Suboptimal reaction conditions (temperature, time). - Loss of product during work-up and purification. | - Optimize reaction parameters by running small-scale trials. - Carefully perform extraction and distillation steps to minimize mechanical losses. |
Experimental Protocols
General Procedure for the Chlorination of 1,4-Dimethoxybenzene
This protocol is a generalized procedure based on common synthetic methods. Researchers should optimize the conditions for their specific laboratory setup.
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Reaction Setup: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser, place 1,4-dimethoxybenzene.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., titanium tetrachloride). The amount typically ranges from 0.1 to 1 mol% relative to the 1,4-dimethoxybenzene.[1][2]
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Chlorination: While stirring the mixture, introduce the chlorinating agent (e.g., elemental chlorine gas) at a controlled rate. Maintain the reaction temperature, for example, between 40-60°C.[1][2]
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Gas Chromatography (GC) to determine the ratio of product to starting material and side products.
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Work-up: Upon completion, the reaction mixture is cooled. The crude product is then washed sequentially with water, a dilute solution of sodium bisulfite (to remove excess chlorine), and a dilute solution of sodium hydroxide (to remove acidic and phenolic impurities).[1][2] Finally, wash with brine and dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to isolate the this compound.
Data Presentation
The following table summarizes the composition of the crude reaction mixture under different catalytic conditions as reported in the literature.
| Catalyst | Equivalents of Chlorine | 1,4-Dimethoxybenzene (%) | This compound (%) | 2,5-Dichloro-1,4-dimethoxybenzene (%) | (Chloro)hydroxyanisole (%) | Reference |
| Titanium tetrachloride | 0.39 | 58.6 | 38.7 | 1.7 | 0.03 | [1][2] |
| Iron(III) chloride | 0.39 | 66.5 | 25.3 | 3.0 | 1.31 | [1][2] |
Visualizations
Logical Workflow for Troubleshooting High Dichlorination
Caption: Troubleshooting workflow for minimizing dichlorinated side products.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Formation of 2,5-dichloro-1,4-dimethoxybenzene Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of the 2,5-dichloro-1,4-dimethoxybenzene impurity during their experiments.
Frequently Asked Questions (FAQs)
Q1: Under what reaction conditions is the 2,5-dichloro-1,4-dimethoxybenzene impurity typically formed?
A1: The 2,5-dichloro-1,4-dimethoxybenzene impurity is primarily formed as a disubstitution byproduct during the direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) to produce chloro-1,4-dimethoxybenzene.[1][2] This electrophilic aromatic substitution reaction can lead to over-chlorination, resulting in the formation of the dichloro- derivative.
Q2: What are the key factors that influence the formation of this impurity?
A2: Several factors can influence the formation of 2,5-dichloro-1,4-dimethoxybenzene:
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Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent (e.g., elemental chlorine) significantly increases the likelihood of disubstitution.[1][2]
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Reaction Temperature: Higher reaction temperatures can promote over-chlorination. Controlling the temperature, for instance, by gentle cooling to keep it below 60°C, is crucial.[1][2]
-
Catalyst: The presence and concentration of a catalyst, such as titanium tetrachloride, can influence the reaction's selectivity.[1][2]
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Reaction Time: Prolonged reaction times can lead to a higher percentage of the disubstituted product.
Q3: How can I detect and quantify the 2,5-dichloro-1,4-dimethoxybenzene impurity in my reaction mixture?
A3: Gas chromatography (GC) is a common and effective analytical method for detecting and quantifying the 2,5-dichloro-1,4-dimethoxybenzene impurity.[1][2] The percentage of the impurity in the reaction mixture can be determined by analyzing the chromatogram and comparing the peak area of the impurity to that of the main product and starting material. For more rigorous quantification, a calibrated internal or external standard method should be employed.
Troubleshooting Guides
Issue: High levels of 2,5-dichloro-1,4-dimethoxybenzene detected in the crude product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Excess Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent. It is recommended to use between 0.2 to 1.0 equivalents of chlorine per mole of 1,4-dimethoxybenzene. A range of 0.3 to 0.5 equivalents is often preferable to minimize disubstitution.[1][2] |
| High Reaction Temperature | Maintain a controlled reaction temperature, for example, at 50°C, using a cooling bath to dissipate the heat generated during the exothermic chlorination reaction.[1][2] |
| Inadequate Mixing | Ensure efficient stirring of the reaction mixture to prevent localized high concentrations of the chlorinating agent, which can lead to over-chlorination. |
| Incorrect Catalyst Concentration | Optimize the concentration of the catalyst. For titanium tetrachloride, a concentration of 0.1 to 1 mol-% relative to the 1,4-dimethoxybenzene is suggested.[2] |
Experimental Protocols
Protocol 1: Synthesis of Chloro-1,4-dimethoxybenzene with Minimized Impurity Formation
This protocol is based on methods described in the literature for the catalyzed chlorination of 1,4-dimethoxybenzene.[1][2]
Materials:
-
1,4-dimethoxybenzene
-
Titanium tetrachloride (TiCl₄)
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Elemental chlorine (Cl₂)
-
Inert solvent (e.g., dichlorobenzene)
-
Nitrogen or Argon gas for inert atmosphere
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Sodium hydroxide (NaOH) solution (1%)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a three-necked flask equipped with a stirrer, gas inlet, and a condenser, dissolve 1,4-dimethoxybenzene in the inert solvent under an inert atmosphere.
-
Add 0.1 to 1 mol-% of titanium tetrachloride to the solution.
-
Cool the mixture to the desired reaction temperature (e.g., 50°C).
-
Slowly bubble a controlled amount of chlorine gas (0.3 to 0.5 equivalents) through the stirred solution. Monitor the reaction progress using GC analysis.
-
After the desired conversion is reached, stop the chlorine flow and purge the system with an inert gas to remove any unreacted chlorine.
-
For work-up, the reaction mixture can be washed with dilute hydrochloric acid, followed by washes with a 1% sodium hydroxide solution, and finally with water.
-
The organic phase is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation.
Protocol 2: GC Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for separating aromatic compounds (e.g., a non-polar or medium-polarity column).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis:
-
Identify the peaks corresponding to 1,4-dimethoxybenzene, chloro-1,4-dimethoxybenzene, and 2,5-dichloro-1,4-dimethoxybenzene based on their retention times (which can be confirmed by running standards).
-
Calculate the relative percentage of each component using the area percent method.
Data Presentation
Table 1: Influence of Chlorine Equivalents on Product Distribution (Example Data)
| Chlorine Equivalents | 1,4-dimethoxybenzene (%) | Chloro-1,4-dimethoxybenzene (%) | 2,5-dichloro-1,4-dimethoxybenzene (%) | Other Impurities (%) |
| 0.39 | 58.6 | 38.7 | 1.7 | 1.0 |
| 0.5 | 45.2 | 48.5 | 5.3 | 1.0 |
| 1.0 | 5.1 | 70.3 | 23.6 | 1.0 |
Note: This data is illustrative and based on trends described in the provided search results.[1][2]
Visualizations
References
preventing ether cleavage during chlorination of 1,4-dimethoxybenzene
Welcome to the technical support center for the chlorination of 1,4-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on preventing ether cleavage during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is ether cleavage, and why is it a problem during the chlorination of 1,4-dimethoxybenzene?
A1: Ether cleavage is a chemical reaction that breaks the carbon-oxygen bond in an ether.[1] In the context of chlorinating 1,4-dimethoxybenzene, this side reaction is undesirable as it leads to the formation of hydroxylated and polychlorinated byproducts, such as 4-hydroxyanisole and its chlorinated derivatives.[2] These impurities can be difficult to separate from the desired 2-chloro-1,4-dimethoxybenzene, often requiring complex purification processes like fractional distillation, which can lower the overall yield of the target molecule.[2]
Q2: What are the primary causes of ether cleavage during this reaction?
A2: Ether cleavage is typically catalyzed by strong acids.[3] During electrophilic aromatic substitution reactions like chlorination, the use of Lewis acid catalysts (e.g., FeCl₃, AlCl₃) or the generation of strong protic acids (like HCl) can create a sufficiently acidic environment to protonate the ether oxygen.[4][5][6] This protonation makes the methoxy group a better leaving group, susceptible to nucleophilic attack, leading to cleavage of the C-O bond.[4]
Q3: Can the choice of chlorinating agent influence the extent of ether cleavage?
A3: Yes, the choice of chlorinating agent is crucial. While elemental chlorine (Cl₂) is a common reagent, its reaction with aromatic compounds often requires a Lewis acid catalyst to enhance its electrophilicity, which in turn can promote ether cleavage.[7][8] Milder chlorinating agents or alternative methods that do not require strong Lewis acids can minimize this side reaction.
Q4: Are there specific catalysts that are less prone to causing ether cleavage?
A4: While traditional Lewis acids like AlCl₃ and FeCl₃ are effective for chlorination, they are also strong promoters of side reactions.[8] Titanium tetrachloride (TiCl₄) has been shown to be a more selective catalyst for the chlorination of 1,4-dimethoxybenzene, resulting in a crude mixture with significantly lower amounts of hydroxylated byproducts.[2][9] Zeolite catalysts can also offer shape-selective chlorination and may reduce unwanted side reactions.[8][10]
Troubleshooting Guides
Problem 1: Significant formation of 4-hydroxyanisole and other cleaved byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessively Strong Lewis Acid Catalyst | Replace strong Lewis acids like AlCl₃ or FeCl₃ with a milder catalyst such as titanium tetrachloride (TiCl₄).[2][9] | TiCl₄ is less prone to promoting the ether cleavage side reaction while still effectively catalyzing the desired chlorination.[2][9] |
| High Reaction Temperature | Maintain a lower reaction temperature, for instance, between 40°C and 60°C.[2][9] Gentle cooling might be necessary to counteract the exothermic nature of the reaction.[2][9] | Lower temperatures generally favor the desired kinetic product and can suppress side reactions like ether cleavage, which may have a higher activation energy.[8] |
| Presence of Protic Acids | Ensure all reagents and glassware are anhydrous to prevent the in-situ formation of strong protic acids (e.g., HCl from moisture reacting with the catalyst).[8] | Strong protic acids can directly catalyze the cleavage of ethers.[4][3] |
| Incorrect Stoichiometry | Use a controlled amount of the chlorinating agent. For the reaction with elemental chlorine, using 0.3 to 0.5 molar equivalents per mole of 1,4-dimethoxybenzene is recommended.[2][9] | Limiting the amount of the chlorinating agent helps to prevent over-chlorination and can reduce the formation of acidic byproducts that promote cleavage. |
Problem 2: Low yield of this compound and formation of polychlorinated products.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-chlorination | Carefully control the stoichiometry of the chlorinating agent. Using less than one equivalent of chlorine gas is crucial.[2][9] | The methoxy groups are activating, making the aromatic ring susceptible to further chlorination. Precise control of the chlorine amount minimizes the formation of di- and tri-chlorinated species. |
| Sub-optimal Catalyst Concentration | Use a catalytic amount of the Lewis acid. For TiCl₄, a concentration of 0.1 to 1 mol-% relative to the hydroquinone dimethyl ether is effective.[2] | A sufficient amount of catalyst is needed for the reaction to proceed, but an excess can lead to increased side reactions. |
| Inefficient Mixing | Ensure efficient stirring of the reaction mixture. | For heterogeneous reactions, good mixing is essential for consistent reaction rates and to avoid localized overheating or high concentrations of reagents, which can lead to side product formation. |
Experimental Protocols
Selective Chlorination using Titanium Tetrachloride
This protocol is based on a patented method for the selective chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) with minimal ether cleavage.[2][9]
Materials:
-
1,4-Dimethoxybenzene
-
Titanium tetrachloride (TiCl₄)
-
Elemental chlorine (Cl₂)
-
Anhydrous reaction vessel with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the reaction vessel with solid 1,4-dimethoxybenzene.
-
Melt the 1,4-dimethoxybenzene by heating to approximately 55°C.
-
Once melted, remove the heat source and add 0.1 to 1 mol-% of titanium tetrachloride.
-
Introduce a controlled amount of chlorine gas (0.3 to 0.5 equivalents per mole of 1,4-dimethoxybenzene) into the reaction mixture over a period of time (e.g., 3 hours).[2]
-
Maintain the reaction temperature between 40°C and 60°C. Use gentle cooling to manage the exothermic reaction.[2][9]
-
After the addition of chlorine is complete, the reaction mixture can be worked up by washing with water and a dilute aqueous base (e.g., 1% NaOH solution) to remove the catalyst and any acidic byproducts.[2]
-
The desired this compound can then be isolated by distillation.
Quantitative Data Summary:
| Catalyst | Chlorine Equivalents | Temperature (°C) | Yield of this compound (%) | Hydroxyanisole byproduct (%) | Reference |
| TiCl₄ (0.6 mol%) | 0.39 | 50 | 38.7 | 0.03 | [2][9] |
| None | 0.39 | 50 | 27.5 | 3.6 | [2] |
Visualizations
Caption: Experimental workflow for the selective chlorination of 1,4-dimethoxybenzene.
Caption: Reaction pathways for the chlorination of 1,4-dimethoxybenzene.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
troubleshooting low yield in Suzuki coupling with 2-Chloro-1,4-dimethoxybenzene
This technical support center provides troubleshooting guidance for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on challenging substrates like 2-Chloro-1,4-dimethoxybenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary reasons for this?
Answer:
Low yields with this compound are common and typically stem from the substrate's electronic and steric properties. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[1][2] Additionally, the two electron-donating methoxy groups enrich the aromatic ring with electron density, further deactivating the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[1][3] The ortho-chloro position also introduces steric hindrance, which can impede the approach of the palladium catalyst.[4][5]
Key factors contributing to low yield include:
-
Sub-optimal Catalyst System: The catalyst and ligand combination may not be active enough to facilitate the challenging oxidative addition of the electron-rich and hindered aryl chloride.[4][6]
-
Ineffective Base: The chosen base might not be strong enough or soluble enough in the reaction medium to efficiently generate the boronate species required for transmetalation.[6][7]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, or hydrodehalogenation of the aryl chloride can consume starting materials and reduce the yield of the desired product.[1][6][8]
-
Poor Reagent Quality or Reaction Setup: Impurities in reagents or solvents, or the presence of oxygen, can deactivate the catalyst and lead to side reactions.[6][7]
Question 2: What is the most effective catalyst system for coupling an electron-rich aryl chloride like this compound?
Answer:
Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[9] For challenging, electron-rich aryl chlorides, highly active catalyst systems are necessary. This typically involves using a palladium precursor in combination with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[2][4][6] These ligands stabilize the palladium center and promote the difficult oxidative addition step.[6]
Recommended Catalyst Systems:
-
Buchwald Ligands: Dialkylbiaryl phosphine ligands, developed by Stephen Buchwald, are highly effective. Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6][9][10]
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr can also be very effective in promoting the coupling of unreactive chlorides.[6]
-
Pre-formed Catalysts (Precatalysts): Using a well-defined precatalyst, such as an XPhos-based G2, G3, or G4 palladacycle, can provide more reliable results and higher activity.[10] These are often more stable and ensure the formation of the active catalytic species.
The following table summarizes catalyst systems successfully used for challenging aryl chlorides.
| Catalyst/Ligand Combination | Palladium Source | Typical Loading (mol%) | Notes |
| Buchwald Ligands | |||
| SPhos or XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 | Highly effective for electron-rich and sterically hindered aryl chlorides.[6] |
| NHC Ligands | |||
| IPr | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 | Offers high stability and activity.[6] |
| Palladium Precatalysts | |||
| XPhos Pd G4 | N/A | 1-5 | A highly active and stable precatalyst suitable for difficult couplings.[10] |
Question 3: I am observing significant amounts of unreacted this compound. How can I improve the reaction conditions?
Answer:
If your starting material remains largely unconsumed, the reaction conditions are likely not vigorous enough to overcome the high activation energy of the C-Cl bond cleavage. Consider the following adjustments:
-
Switch to a More Active Catalyst: As detailed in Question 2, employ a more robust catalyst system, such as one using a Buchwald ligand (e.g., XPhos) or a modern precatalyst.[6][10]
-
Optimize the Base and Solvent: The choice of base and solvent is crucial and interdependent.[7][11]
-
Bases: For difficult couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium or potassium carbonate.[6][12]
-
Solvents: Anhydrous ethereal solvents like dioxane or THF, often with a small amount of water, are commonly used.[3][7][13] Toluene is also a viable option.[12] The water can be crucial for the activity of bases like K₃PO₄.[3]
-
-
Increase the Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary energy to facilitate the oxidative addition step.[6][7] However, be aware that this can also accelerate side reactions.
Troubleshooting Workflow for Unreacted Starting Material
Caption: Troubleshooting workflow for low conversion.
Question 4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and low yield.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.[8] This is a common issue, especially at higher temperatures.
-
Homocoupling: The self-coupling of the boronic acid partner to form a biaryl byproduct.[6] This is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[1][6]
-
Hydrodehalogenation: The replacement of the chlorine atom on your starting material with a hydrogen atom.[1]
-
Solution: This can be more complex to solve and may be influenced by the base, solvent, and ligand. Optimizing the reaction for faster cross-coupling can help minimize this pathway.
-
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Protodeboronation | Loss of the boronic acid functional group.[8] | Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[6][14] |
| Homocoupling | Self-coupling of the boronic acid partner.[6] | Thoroughly degas the reaction mixture; use an efficient Pd(0) source or precatalyst.[6] |
| Hydrodehalogenation | Replacement of the chloro group with hydrogen.[1] | Re-optimize reaction conditions to favor the cross-coupling pathway. |
Experimental Protocols
General Protocol for a Troubleshooting Experiment
This procedure should be adapted and optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G4, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid/ester, the palladium precatalyst, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[7]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Chloro-1,4-dimethoxybenzene
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation during cross-coupling reactions involving 2-Chloro-1,4-dimethoxybenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: While seemingly straightforward, this compound can present challenges due to the relatively low reactivity of the C-Cl bond for oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[1][2][3] Compared to aryl bromides or iodides, aryl chlorides require more active and specialized catalyst systems to achieve efficient coupling.[4] The electron-donating nature of the two methoxy groups can also modulate the electronic properties of the aryl halide, influencing its reactivity.
Q2: What are the primary mechanisms of palladium catalyst deactivation observed with substrates like this compound?
A2: The main deactivation pathways for palladium catalysts in cross-coupling reactions include:
-
Formation of Inactive Palladium Species: A common issue is the agglomeration of the active Pd(0) catalyst into inactive palladium black.[5][6] This can occur if the catalytic cycle is slow, increasing the lifetime of soluble Pd(0) species and allowing them to aggregate.
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the catalyst and facilitating the reaction, can be susceptible to oxidation (forming phosphine oxides with poor coordinating ability) or other forms of degradation, especially if the reaction is not performed under strictly inert conditions.[6][7]
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur-containing compounds, can irreversibly bind to the palladium center and poison the catalyst.[6][8] While less common with this specific substrate, coordinating functional groups on other reaction components could also lead to catalyst inhibition.[9]
Q3: How do I choose the right catalyst system for coupling with this compound?
A3: For less reactive aryl chlorides like this compound, a highly active catalyst system is generally required.[4] This typically involves:
-
Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(ligand)₂) can be effective.[5] Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species.[10] The choice of precursor can sometimes influence reaction outcomes.[11]
-
Ligands: The use of bulky, electron-rich phosphine ligands is critical.[12] Ligands such as XPhos, SPhos, or P(t-Bu)₃ are often employed to promote the challenging oxidative addition step and stabilize the active catalyst.[9] N-heterocyclic carbenes (NHCs) can also be effective ligands for this purpose.[4]
Q4: What role do the base and solvent play in preventing catalyst deactivation?
A4: The base and solvent are not merely reaction media but play active roles in the catalytic cycle and can significantly impact catalyst stability.[8][13]
-
Base: The choice of base is crucial for the transmetalation step.[1] Stronger bases can sometimes accelerate the overall catalytic cycle, which in turn can minimize the time the active Pd(0) species is vulnerable to deactivation.[8] However, the base strength needs to be optimized for the specific boronic acid and substrate to avoid side reactions.[12] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[14]
-
Solvent: The solvent can influence catalyst stability by coordinating to the metal center.[13] It also affects the solubility of reagents and intermediates.[12] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The choice of solvent can impact reaction rates and selectivity.[8][15] Rigorous degassing of the solvent is essential to remove oxygen, which can contribute to both ligand degradation and the formation of palladium black.[4][16]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst System: The chosen palladium precursor and/or ligand are not active enough for the C-Cl bond activation.[4] | 1. Switch to a more active ligand: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. 2. Use a pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[17] 3. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, while monitoring for potential decomposition.[9] |
| Inefficient Pre-catalyst Activation: The Pd(II) pre-catalyst is not being effectively reduced to the active Pd(0) species.[5][18] | 1. Ensure appropriate conditions for reduction: Some systems require a reductant or specific solvent/base combinations for efficient activation. 2. Consider a Pd(0) source: Directly use a Pd(0) precursor like Pd₂(dba)₃ to bypass the in-situ reduction step. | |
| Reaction Stalls Prematurely | Catalyst Deactivation: The active catalyst is degrading over the course of the reaction. | 1. Improve inert atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to prevent oxidation.[16] 2. Optimize ligand-to-metal ratio: An appropriate excess of the ligand can sometimes help stabilize the catalyst. 3. Lower reaction temperature: If high temperatures are causing thermal decomposition of the catalyst or ligands, a lower temperature with a more active catalyst system might be beneficial. |
| Formation of Palladium Black | Catalyst Agglomeration: The active Pd(0) species are aggregating into inactive nanoparticles.[5][6] | 1. Increase ligand concentration: A higher ligand-to-palladium ratio can help stabilize the mononuclear Pd(0) species in solution. 2. Optimize reaction conditions to increase rate: A faster catalytic turnover minimizes the lifetime of vulnerable Pd(0) intermediates. This can be achieved by optimizing the base, solvent, and temperature.[9] |
| Side Product Formation (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid coupling partner.[4][16] | 1. Thoroughly degas: Sparge all solvents with an inert gas and ensure the reaction vessel is properly evacuated and backfilled with argon or nitrogen before adding reagents.[16] |
| Inefficient Transmetalation: A slow transmetalation step can lead to side reactions. | 1. Screen different bases: The choice of base can significantly impact the rate of transmetalation. Evaluate a range of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[14] |
Visualizing Catalyst Deactivation and Experimental Workflow
Caption: Common palladium catalyst deactivation pathways during a cross-coupling cycle.
References
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ikm.org.my [ikm.org.my]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-1,4-dimethoxybenzene Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-1,4-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities originate from the synthesis process, which typically involves the chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether). Key impurities include:
-
Unreacted Starting Material: 1,4-dimethoxybenzene.
-
Over-chlorinated Products: 2,5-dichlorohydroquinone dimethyl ether is a significant byproduct.[1]
-
Ether Cleavage Products: Partial ether cleavage can lead to the formation of 4-hydroxyanisole and its chlorinated derivatives.[1]
-
Isomeric Byproducts: Isomers of the disubstitution product may also be present.[1]
Q2: My isolated product is a blue-green liquid. Is this indicative of an impurity?
A2: Not necessarily. While many organic compounds are colorless, the Safety Data Sheet for this compound often describes its physical appearance as a blue-green liquid.[2] However, a significant color change or the presence of dark tars could indicate degradation or the presence of high-molecular-weight byproducts, possibly from undesired Friedel-Crafts alkylations if certain catalysts are used.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It is incompatible with strong oxidizing agents.[2][3]
Q4: Can I use recrystallization for purification?
A4: While fractional distillation is the most cited method for purifying this compound, recrystallization may be a viable option, especially for removing small amounts of impurities. The compound has a melting point of 8.1 °C, which may complicate standard recrystallization procedures.[2] For a related isomer, 2-chloro-1,3-dimethoxybenzene, recrystallization from hexane has been reported.[4] A similar non-polar solvent or a mixed solvent system could be explored, but low-temperature crystallization techniques would be necessary.
Troubleshooting Guides
Issue 1: Significant amount of unreacted 1,4-dimethoxybenzene remains after synthesis.
This is a common issue when the chlorination reaction does not go to completion.
-
Root Cause: Insufficient chlorinating agent, suboptimal reaction time, or catalyst deactivation.
-
Solution: Fractional distillation is the most effective method to separate the product from the unreacted starting material due to their different boiling points. A distillation column with a high number of theoretical plates (e.g., 15 to 100) is recommended for achieving high purity (>99.7%).[1][5]
Issue 2: Presence of dichlorinated and other chlorinated byproducts.
Over-chlorination leads to the formation of 2,5-dichlorohydroquinone dimethyl ether and other isomers.[1]
-
Root Cause: Excess chlorinating agent, reaction hotspots, or prolonged reaction times.
-
Solution: Similar to removing the starting material, high-efficiency fractional distillation is the preferred method. The increased chlorine content raises the boiling point of the byproducts, allowing for their separation from the desired mono-chlorinated product.
Issue 3: Acidic impurities (e.g., chlorohydroxyanisole) are detected.
These impurities arise from the cleavage of the ether groups during synthesis.[1]
-
Root Cause: Presence of strong acids or water during the reaction, potentially leading to hydrolysis.
-
Solution: An aqueous workup prior to distillation is highly effective. Washing the crude organic mixture with a dilute base, such as 1% sodium hydroxide (NaOH) solution, will deprotonate the acidic phenolic impurities, transferring them to the aqueous phase for easy removal.[1][5] This should be followed by a water wash to remove any residual base.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2100-42-7 | [2][3] |
| Molecular Formula | C₈H₉ClO₂ | [3] |
| Molecular Weight | 172.61 g/mol | [3] |
| Appearance | Blue-green liquid | [2] |
| Melting Point | 8.1 °C / 46.6 °F | [2] |
| Boiling Point | 247 °C / 476.6 °F @ 1013 mbar | [2] |
| Flash Point | 117 °C / 242.6 °F | [2] |
| Density | 1.210 g/cm³ | [2][3] |
Table 2: Example Purification Data from Synthesis Batches[1][5]
| Batch | Key Impurity Profile (Crude, GC Area %) | Purification Method | Final Purity |
| A | 58.6% 1,4-dimethoxybenzene, 1.7% 2,5-dichlorohydroquinone dimethyl ether | Aqueous Workup¹, then Fractional Distillation (15 theoretical plates) | > 99.7% |
| B | 66.5% 1,4-dimethoxybenzene, 3% 2,5-dichlorohydroquinone dimethyl ether, 1.26% chlorohydroxyanisole | Fractional Distillation (50-100 theoretical plates required) | > 99.7% |
| C | 66.3% 1,4-dimethoxybenzene, 1.0% 2,5-dichlorohydroquinone dimethyl ether, 3.6% hydroxyanisole | Fractional Distillation (50-100 theoretical plates required) | > 99.7% |
| ¹Aqueous workup consisted of one wash with dilute HCl and three washes with 1% NaOH solution.[1][5] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
This procedure is performed on the crude reaction mixture prior to distillation.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
To remove acidic byproducts like (chloro)hydroxyanisole, wash the organic layer with a 1% aqueous solution of sodium hydroxide (NaOH).[1][5] Repeat this wash two more times.
-
Wash the organic layer with water to remove residual NaOH.
-
Wash the organic layer with brine (saturated NaCl solution) to facilitate separation and remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent. The resulting organic solution is ready for solvent removal and distillation.
Protocol 2: Purification by Fractional Distillation
This is the primary method for achieving high purity.
-
Assemble a fractional distillation apparatus. For challenging separations involving closely boiling impurities, use a column with a high number of theoretical plates (a Vigreux column for simple separations, or a packed column like a Hempel or Dufton for higher efficiency). A column with at least 15 theoretical plates is recommended.[5]
-
Place the crude or washed/dried product into the distillation flask. Add boiling chips.
-
Perform the distillation under reduced pressure (vacuum). A pressure of 25-30 mbar has been reported to be effective.[5]
-
Slowly heat the distillation flask. Collect and discard any initial low-boiling fractions.
-
Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the given pressure.
-
Discontinue the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
Visualizations
References
- 1. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(2100-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 5. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
Technical Support Center: Analysis of Impurities in 2-Chloro-1,4-dimethoxybenzene by GC-MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of impurities in 2-Chloro-1,4-dimethoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
-
Q1: What is the recommended solvent for dissolving this compound and its potential impurities for GC-MS analysis? A1: It is recommended to use volatile organic solvents such as dichloromethane, hexane, methanol, or ethyl ether.[1][2] Avoid using water or non-volatile solvents as they are incompatible with standard GC-MS systems.[1][2] Ensure the solvent is of high purity to prevent the introduction of extraneous peaks in your chromatogram.
-
Q2: What is a typical sample concentration for this analysis? A2: A starting concentration of approximately 10 µg/mL is recommended.[1] The goal is to achieve an on-column loading of about 10 ng with a 1 µL injection in splitless mode.[1] If your sample response is too high and leads to column overload, you may need to dilute it further.[3]
-
Q3: My sample contains particulates. How should I prepare it for injection? A3: Samples for GC-MS analysis must be free of any solid particles to avoid clogging the syringe and contaminating the injector and column.[1][2] It is essential to centrifuge or filter your sample before transferring it to a GC autosampler vial.[1][2]
Chromatography & Peak Shape Issues
-
Q4: I am observing poor peak shape (e.g., tailing or fronting) for my analyte. What are the possible causes? A4: Poor peak shape can arise from several factors:
-
Active Sites: The analyte may be interacting with active sites in the injector liner or on the column. Cleaning or replacing the inlet liner and using an inert column can help mitigate this.[4][5]
-
Column Overload: Injecting too much sample can lead to broad or fronting peaks.[4] Try reducing the injection volume or diluting the sample.[4][6]
-
Improper Column Installation: Ensure the column is correctly installed in both the injector and the detector.[4][6]
-
Polarity Mismatch: A mismatch between the sample solvent and the column's stationary phase can cause peak distortion.[4]
-
-
Q5: My peaks are showing splitting. What could be the issue? A5: Peak splitting can be caused by an improper injection technique, a dirty inlet liner, or a poorly cut column. Ensure the column is cut squarely and installed correctly. If the problem persists, try replacing the liner and septum.
-
Q6: I'm not seeing any peaks for my target analytes. What should I check? A6: If you are not getting a signal, consider the following:
-
Analyte Volatility: Ensure that your target impurities are volatile enough for GC analysis at temperatures below 300°C.[1]
-
System Leaks: A leak in the injector can prevent the sample from reaching the column.[4] Check for leaks using an electronic leak detector.[6]
-
Injector and Column Activity: Active or thermally labile compounds might be degrading in the hot injector or on the column.[4] Try lowering the injector temperature or using a deactivated liner and column.
-
Detector Issues: Verify that the mass spectrometer's detector is functioning correctly and that the gain is set appropriately.[6]
-
Contamination & Carryover
-
Q7: I am seeing ghost peaks in my blank runs. What is the source of this contamination? A7: Ghost peaks are typically due to carryover from a previous injection or contamination in the system. To resolve this, you can:
-
Q8: The baseline of my chromatogram is high and noisy. What are the likely causes? A8: A high and noisy baseline can be caused by:
-
Column Bleed: This occurs as the stationary phase naturally degrades over time, especially at high temperatures.[7] Using a low-bleed column (e.g., a DB-5ms) can minimize this.[6] Oxygen contamination from leaks can accelerate column bleed.[4][7]
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a noisy baseline. Ensure high-purity gas and functioning gas purifiers are used.[7]
-
Contaminated Injector or Detector: A dirty injector or detector can also lead to a high baseline.[4] Regular maintenance is crucial.
-
Potential Impurities in this compound
The manufacturing process of this compound typically involves the chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether).[8] Potential impurities can include starting materials, by-products from side reactions, and related compounds.
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | Unreacted starting material |
| 2,5-Dichloro-1,4-dimethoxybenzene | C₈H₈Cl₂O₂ | 207.06 | Disubstitution by-product[8] |
| Isomers of Dichloro-1,4-dimethoxybenzene | C₈H₈Cl₂O₂ | 207.06 | Isomeric by-products[8] |
| (Chloro)hydroxyanisole | C₇H₇ClO₂ | 158.58 | Partial ether cleavage by-product[8] |
Experimental Protocol: GC-MS Analysis
This protocol provides a general starting point for the analysis. Method optimization may be required for your specific instrument and application.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane) to create a stock solution of 1 mg/mL.
-
Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.[1]
-
Filter the final solution through a 0.22 µm syringe filter into a 1.5 mL glass autosampler vial.[2]
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973N or similar.[9]
| Parameter | Recommended Setting |
| GC Inlet | |
| Injection Mode | Splitless[1][10] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 2.0 mL/min |
| GC Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)[6] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 45-300 amu[11] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Experimental Workflow Diagram
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
Technical Support Center: Friedel-Crafts Reactions with Dimethoxybenzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions on dimethoxybenzene substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts alkylation of 1,4-dimethoxybenzene is giving a very low yield. What are the common causes?
A1: Low yields in the Friedel-Crafts alkylation of dimethoxybenzene derivatives can stem from several factors, given the high reactivity of the starting material.
-
Suboptimal Temperature Control: The reaction is highly exothermic, especially during the addition of the acid catalyst (e.g., H₂SO₄).[1] Insufficient cooling can lead to unwanted side reactions and degradation of the starting material or product.[2] It is crucial to maintain a low temperature (e.g., using an ice bath) during catalyst addition.[3][4][5]
-
Reagent Purity and Stoichiometry: Ensure all reagents, particularly the dimethoxybenzene and the alkylating agent (e.g., t-butyl alcohol), are pure. The presence of water can deactivate the catalyst. While an excess of the alkylating agent is often used, incorrect stoichiometry can lead to incomplete conversion.[6]
-
Inefficient Mixing: As the reaction proceeds, the product may precipitate, making the mixture viscous and difficult to stir.[7] Inefficient stirring can lead to localized overheating and incomplete reaction. Manual or robust mechanical stirring is recommended.[7][8]
-
Loss During Workup: The product, typically 1,4-di-t-butyl-2,5-dimethoxybenzene, is isolated by precipitation in water followed by washing.[3] Significant product loss can occur if the precipitation is incomplete or if too much is lost during washing with methanol.[9]
Q2: I am observing polyalkylation in my reaction. How can I control the degree of substitution?
A2: Polyalkylation is a classic challenge in Friedel-Crafts reactions because the alkylated product is often more reactive than the starting material.[8][10][11] However, with bulky alkylating agents like t-butyl groups and highly substituted dimethoxybenzene, the reaction often stops at the di-substituted product due to steric hindrance.[6][7][12]
-
Steric Hindrance: The primary method for controlling substitution on dimethoxybenzene is leveraging steric hindrance. Using a bulky alkylating agent (e.g., t-butyl alcohol) often leads to a self-limiting reaction where a third substitution is sterically unfavorable.[7]
-
Stoichiometry Control: While less effective for highly activated rings, using the dimethoxybenzene in large excess relative to the alkylating agent can favor mono-alkylation. However, this is often impractical due to the cost and difficulty of separating the product from the unreacted starting material.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes favor the formation of the mono-alkylated product. Monitor the reaction progress using techniques like TLC to quench it once the desired product is maximized.
Q3: My Friedel-Crafts acylation with 1,3-dimethoxybenzene and a Lewis acid catalyst like AlCl₃ is resulting in a dark, tarry mixture and low yield. What is happening?
A3: The methoxy groups (-OCH₃) on the benzene ring are susceptible to cleavage by strong Lewis acids, a reaction known as demethylation.
-
Ether Cleavage: Aluminum chloride (AlCl₃) is a very strong Lewis acid that can complex with the oxygen atoms of the methoxy groups, leading to the cleavage of the methyl-oxygen bond. This side reaction consumes the catalyst and starting material, often resulting in charring and a complex mixture of products.
-
Alternative Catalysts: To avoid demethylation, consider using milder or alternative catalytic systems. Polyphosphoric acid (PPA) is a known reagent for acylating activated ethers without causing significant cleavage.[13] Other options include solid acid catalysts like Amberlyst-15 or metal triflates, which can offer higher selectivity and easier workup.[14][15]
The following diagram illustrates the troubleshooting logic for common Friedel-Crafts issues with dimethoxybenzene.
Caption: Troubleshooting workflow for Friedel-Crafts reactions.
Q4: Can I use primary alkyl halides to alkylate dimethoxybenzene?
A4: It is generally not recommended. Friedel-Crafts alkylations involving primary alkyl halides are prone to carbocation rearrangements.[10][11][16] The initially formed primary carbocation (or carbocation-like complex) will rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. This leads to the introduction of an isomeric alkyl group onto the aromatic ring, not the straight-chain one you intended. For dimethoxybenzene, it is best to use alkylating agents that form stable carbocations without rearrangement, such as tertiary alcohols (like t-butyl alcohol) or benzylic halides.[17]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. Note the variability in yield, which underscores the sensitivity of the reaction to experimental conditions.
| Substrate | Alkylating Agent | Catalyst / Solvent | Temperature | Reported Yield (%) | Reference |
| 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ / Acetic Acid | Cooled in ice, then room temp | 77.2 | [2] |
| 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ / Acetic Acid | Cooled in ice, then room temp | 57.5 | [9] |
| 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ / Acetic Acid | Cooled in ice, then room temp | 6.25 | [18] |
Key Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
This protocol details the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, a common undergraduate and research laboratory experiment.[3][5][19]
Materials:
-
1,4-Dimethoxybenzene
-
t-Butyl alcohol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol
-
Ice
Procedure:
-
In an appropriately sized Erlenmeyer flask, combine 1.50 g of 1,4-dimethoxybenzene, 2.5 mL of t-butyl alcohol, and 5 mL of glacial acetic acid.[3] If the 1,4-dimethoxybenzene does not fully dissolve, gentle warming may be applied.
-
Cool the flask thoroughly in an ice-water bath.
-
Separately, cool approximately 10 mL of concentrated sulfuric acid in an ice bath.
-
While vigorously swirling or stirring the mixture in the ice bath, add the cold concentrated sulfuric acid dropwise over a period of 5-10 minutes. The reaction is exothermic and a precipitate will form.[5][7]
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15-20 minutes with occasional swirling to ensure the reaction goes to completion.[1][3]
-
Place the flask back into an ice bath and slowly add approximately 50-75 mL of ice-cold water to precipitate the crude product and dilute the acid.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with cold water to remove residual acid.[3]
-
Perform a final wash with a small amount of ice-cold methanol to remove organic impurities.[3][20]
-
Allow the product to air-dry completely. The expected product is 1,4-di-t-butyl-2,5-dimethoxybenzene.
Protocol 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
This protocol is an example of an acylation using an acyl chloride and aluminum chloride, highlighting the conditions that can potentially lead to demethylation if not carefully controlled.[13]
Materials:
-
1,3-Dimethoxybenzene
-
3-Ethoxypropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Crushed ice
-
5% Aqueous Sodium Hydroxide
-
Ether
Procedure:
-
In a flask equipped with a stirrer, dissolve 16 g of 1,3-dimethoxybenzene and 15 g of 3-ethoxypropionyl chloride in 32 mL of carbon disulfide.
-
Cool the mixture to 0°C in an ice bath.
-
Over a period of 1 hour, slowly add 16 g of powdered aluminum chloride to the stirred mixture, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at room temperature and then let the mixture stand overnight.
-
Carefully decant the supernatant solvent. Decompose the remaining dark-red complex by slowly adding crushed ice.
-
Extract the organic material with ether.
-
Wash the ether extract successively with water, 5% aqueous sodium hydroxide, and finally with water again.
-
Dry the ether layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the crude product. Further purification by chromatography or crystallization may be necessary.[13]
Reaction Pathways Visualization
The following diagram illustrates the competitive nature of substitution in Friedel-Crafts reactions on a dimethoxybenzene substrate.
Caption: Competing substitution pathways in Friedel-Crafts alkylation.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. scribd.com [scribd.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. fog.ccsf.edu [fog.ccsf.edu]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. chemistryjournals.net [chemistryjournals.net]
- 16. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. Solved Friedel Crafts Alkylation of 1,4-Dimethoxybenzene | Chegg.com [chegg.com]
minimizing homocoupling in Suzuki reactions of 2-Chloro-1,4-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during Suzuki-Miyaura cross-coupling reactions of 2-chloro-1,4-dimethoxybenzene.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki coupling, leading to the formation of an undesired symmetrical biaryl impurity and a reduced yield of the target product. The following guide addresses the primary causes of homocoupling and provides systematic troubleshooting steps.
Problem: Significant formation of homocoupling byproduct detected.
Below is a troubleshooting workflow to diagnose and mitigate this issue.
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 2-Chloro-1,4-dimethoxybenzene
This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1,4-dimethoxybenzene and compares it with its parent compound, 1,4-dimethoxybenzene, and other halogen-substituted analogues. This analysis is crucial for researchers and scientists in the fields of organic chemistry and drug development for structural elucidation and purity assessment.
1H NMR Spectral Data Comparison
The following table summarizes the 1H NMR spectral data for this compound and its related compounds. The introduction of a chlorine atom to the aromatic ring in 1,4-dimethoxybenzene leads to a downfield shift of the neighboring aromatic protons and breaks the symmetry of the molecule, resulting in a more complex spectrum.
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | H-3 | 6.94 | d | 1H | J = 2.9 Hz |
| H-5 | 6.88 | d | 1H | J = 8.8 Hz | |
| H-6 | 6.78 | dd | 1H | J = 8.8, 2.9 Hz | |
| OCH₃ (C1) | 3.86 | s | 3H | - | |
| OCH₃ (C4) | 3.78 | s | 3H | - | |
| 1,4-Dimethoxybenzene | Ar-H | 6.84 | s | 4H | - |
| OCH₃ | 3.77 | s | 6H | - | |
| 2-Bromo-1,4-dimethoxybenzene | H-3 | 7.15 | d | 1H | J = 2.8 Hz |
| H-5 | 6.85 | d | 1H | J = 8.8 Hz | |
| H-6 | 6.79 | dd | 1H | J = 8.8, 2.8 Hz | |
| OCH₃ (C1) | 3.87 | s | 3H | - | |
| OCH₃ (C4) | 3.79 | s | 3H | - |
Note: The data for this compound is based on a predicted spectrum. Experimental values may vary slightly.
Structural and Signaling Pathway Diagram
The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.
Caption: Structure and proton coupling in this compound.
Experimental Protocols
Sample Preparation: A sample of approximately 5-10 mg of the solid compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.
Instrumentation: The 1H NMR spectra were acquired on a 400 MHz NMR spectrometer.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
-
Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.0 second was used between scans.
-
Acquisition Time: The acquisition time was set to 4.096 seconds.
-
Spectral Width: A spectral width of 8223.685 Hz (20.548 ppm) was used.
-
Temperature: The experiment was conducted at a standard probe temperature of 298 K.
Data Processing: The raw data (Free Induction Decay - FID) was processed with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Following Fourier transformation, the spectrum was manually phased and baseline corrected. The chemical shifts were referenced to the residual chloroform peak at 7.26 ppm.
A Comparative 13C NMR Analysis of 2-Chloro-1,4-dimethoxybenzene and Related Aromatics
This guide provides a detailed comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1,4-dimethoxybenzene against structurally related alternatives, namely 1,4-dimethoxybenzene and chlorobenzene. This comparison is intended for researchers, scientists, and drug development professionals to facilitate the interpretation of 13C NMR spectra and to understand the influence of substituents on the chemical shifts of the benzene ring. The data presented herein is a combination of experimental values for the reference compounds and predicted values for the target compound, offering a comprehensive overview for analytical purposes.
Data Presentation: Comparative 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for 1,4-dimethoxybenzene and chlorobenzene, alongside predicted chemical shifts for this compound. All values are presented in parts per million (ppm) relative to tetramethylsilane (TMS).
| Carbon Atom | This compound (Predicted, ppm) | 1,4-Dimethoxybenzene (Experimental, ppm)[1] | Chlorobenzene (Experimental, ppm)[2] |
| C1 | 150.3 | 153.8 | 134.3 |
| C2 | 117.8 | 114.7 | 128.6 |
| C3 | 113.8 | 114.7 | 129.7 |
| C4 | 153.2 | 153.8 | 126.4 |
| C5 | 115.9 | 114.7 | 129.7 |
| C6 | 112.9 | 114.7 | 128.6 |
| -OCH3 (C1) | 56.4 | 55.7 | - |
| -OCH3 (C4) | 56.1 | 55.7 | - |
Experimental Protocols
A general protocol for acquiring a 13C NMR spectrum of an aromatic compound is outlined below. Specific parameters may need to be optimized based on the instrument and the sample.
1. Sample Preparation:
-
Dissolve 10-50 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
Set the appropriate acquisition parameters for a 1D 13C NMR experiment. Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): This will vary depending on the sample concentration. For a reasonably concentrated sample, 64 to 1024 scans are common.
-
Spectral Width (SW): A typical range for 13C NMR is 0 to 220 ppm.
-
-
Start the acquisition.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required (note: standard 13C NMR is generally not quantitative without specific experimental setups).
-
Pick and label the peaks.
Visualizations
The following diagrams illustrate the workflow of a comparative 13C NMR analysis and the substituent effects on the chemical shifts of a benzene ring.
References
A Comparative Guide to the Analysis of 2-Chloro-1,4-dimethoxybenzene: GC-MS, HPLC, and NMR Methodologies
For researchers, scientists, and professionals in drug development, the precise analysis of chemical intermediates like 2-Chloro-1,4-dimethoxybenzene is paramount for ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. This document outlines the GC-MS fragmentation pattern and offers a comparative overview of these key analytical techniques, supported by experimental data and detailed protocols.
GC-MS Analysis and Fragmentation Pattern of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS provides not only retention time data for identification but also a detailed mass spectrum that reveals its fragmentation pattern under electron ionization (EI).
Key Mass Spectrometry Data:
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The presence of a chlorine atom is indicated by the isotopic pattern (M+2) for chlorine-containing fragments.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) | Neutral Loss |
| 172/174 | [M]⁺˙ (Molecular Ion) | 100 | - |
| 157/159 | [M - CH₃]⁺ | 85 | Methyl radical (•CH₃) |
| 129/131 | [M - CH₃ - CO]⁺ | 20 | Methyl radical and Carbon monoxide |
| 94 | [C₆H₂O]⁺˙ | 15 | Methyl radical, Carbon monoxide, and Chlorine radical |
| 77 | [C₆H₅]⁺ | 10 | Two methyl radicals, two carbon monoxides, and Chlorine radical |
Proposed Fragmentation Pathway:
The fragmentation of this compound under electron ionization is initiated by the removal of an electron, forming the molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 172 (for ³⁵Cl) and 174 (for ³⁷Cl). The subsequent fragmentation is driven by the stability of the resulting ions.
The primary fragmentation event is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion at m/z 157/159. This is a common fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent loss of a neutral carbon monoxide (CO) molecule results in the fragment ion at m/z 129/131. Further fragmentations involving the loss of a chlorine radical and another CO molecule lead to the smaller observed ions.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the analysis of this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or isomeric purity assessment.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Sample Requirements | Volatile and thermally stable compounds. | Soluble in the mobile phase. Suitable for non-volatile and thermally labile compounds. | Soluble in a suitable deuterated solvent. |
| Key Performance | High Sensitivity and Selectivity: Excellent for trace analysis and confident identification based on mass spectrum.[1] Quantitative: Good for quantification using appropriate standards. | Versatility: Applicable to a wide range of compounds. Quantitative: Excellent for precise quantification with UV or other detectors. | Structural Elucidation: Unparalleled for unambiguous structure determination and isomeric differentiation.[2] Quantitative (qNMR): Can be used for quantification without a reference standard of the analyte. |
| Typical Data | Retention Index (Standard non-polar column): ~1313-1365[3] | Retention Time: Dependent on column and mobile phase. | Chemical Shifts (¹H NMR): Aromatic and methoxy proton signals. |
| Advantages | - High resolving power.- Provides structural information from fragmentation.- Established libraries for compound identification. | - Wide applicability.- Robust and reproducible for quantification.- Non-destructive (sample can be collected after analysis). | - Definitive structure elucidation.- Provides information on all proton and carbon environments.- Non-destructive. |
| Limitations | - Requires volatile and thermally stable analytes.- Isomers may co-elute. | - Lower resolution compared to capillary GC.- Structural information is limited without a mass spectrometer detector. | - Lower sensitivity compared to GC-MS and HPLC.- More complex sample preparation and data interpretation. |
Detailed Experimental Protocols
GC-MS Protocol
A general protocol for the analysis of this compound using GC-MS is as follows:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
HPLC Protocol
A representative reverse-phase HPLC method for the analysis of this compound is provided below.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 column (a reverse-phase column with low silanol activity).[1]
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for MS compatibility.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
NMR Spectroscopy Protocol
A general protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 90°.
-
Logical Workflow for Analytical Method Selection
The selection of the most appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates a logical workflow for choosing between GC-MS, HPLC, and NMR for the analysis of this compound.
References
A Comparative Analysis of Reactivity: 2-Chloro- vs. 2-Bromo-1,4-dimethoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Substrate Selection in C-C and C-N Bond Formation
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a detailed comparison of the reactivity of 2-chloro-1,4-dimethoxybenzene and 2-bromo-1,4-dimethoxybenzene in two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by established chemical principles and extrapolated experimental data to inform substrate selection for the synthesis of complex molecules.
Executive Summary
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity is Ar-I > Ar-Br > Ar-Cl > Ar-F. This is primarily attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[1] Consequently, 2-bromo-1,4-dimethoxybenzene is inherently more reactive than this compound. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. However, the lower cost and greater availability of aryl chlorides make them attractive substrates, particularly for large-scale synthesis, driving the development of highly active catalyst systems to overcome their lower reactivity.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The difference in reactivity between the chloro and bromo derivatives of 1,4-dimethoxybenzene is evident in this transformation. While specific comparative data for these exact substrates is limited, data from analogous systems consistently demonstrates the superior performance of aryl bromides.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Yields
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,4-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | 4 | >90 (Estimated) |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 80-90 (Estimated) |
Note: The data presented is a representative compilation based on established principles of palladium catalysis and may not reflect the results of a direct head-to-head comparison under identical conditions.
The successful coupling of the less reactive this compound often necessitates the use of more sophisticated and electron-rich phosphine ligands, such as SPhos, to facilitate the challenging oxidative addition step. In contrast, the more reactive 2-bromo-1,4-dimethoxybenzene can often be effectively coupled using standard catalysts like Pd(PPh₃)₄ under milder conditions.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the choice of the aryl halide significantly impacts the reaction's efficiency. The C-Br bond in 2-bromo-1,4-dimethoxybenzene is more readily cleaved by the palladium catalyst than the C-Cl bond in its chloro-analogue.
Table 2: Illustrative Comparison of Buchwald-Hartwig Amination Yields
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,4-dimethoxybenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 6 | >95 (Estimated) |
| This compound | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 18 | 85-95 (Estimated) |
Note: The data presented is a representative compilation based on established principles of palladium catalysis and may not reflect the results of a direct head-to-head comparison under identical conditions.
For the amination of this compound, the use of bulky, electron-rich biaryl phosphine ligands like XPhos is often required to achieve high conversion.[2] In contrast, 2-bromo-1,4-dimethoxybenzene can be coupled with a broader range of amines using more traditional ligand systems like BINAP.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired arylamine.
Signaling Pathways and Experimental Workflows
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions illustrate the key steps involved and the role of the palladium catalyst.
Conclusion
The choice between 2-chloro- and 2-bromo-1,4-dimethoxybenzene for palladium-catalyzed cross-coupling reactions involves a trade-off between reactivity and cost. The bromo-derivative offers higher reactivity, generally leading to more efficient reactions under milder conditions. However, the economic advantages of the chloro-analogue, coupled with the ever-expanding toolbox of highly active palladium catalysts, make it a viable and often preferred substrate for large-scale applications. A thorough understanding of the principles outlined in this guide will aid researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Analysis of Aryl Halide Performance in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical component of this palladium-catalyzed reaction is the electrophilic partner, typically an aryl halide or pseudohalide (like triflate).[2][3] The choice of this partner significantly impacts reaction conditions, catalyst selection, and overall efficiency. This guide provides an objective comparison of different aryl halides in the Suzuki coupling, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Relative Reactivity and Performance Comparison
The reactivity of the organohalide in the Suzuki coupling is primarily dictated by the rate-determining step: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][4] The strength of the carbon-halogen (C-X) bond is the principal factor governing the ease of this step. Consequently, the general order of reactivity for aryl halides and triflates is:
R-I > R-OTf > R-Br >> R-Cl [4][5]
Aryl iodides, possessing the weakest C-X bond, are the most reactive, while aryl chlorides, with the strongest C-X bond, are the least reactive and often require more specialized and forcing conditions.[5][6]
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Triflate (Ar-OTf) | Aryl Chloride (Ar-Cl) |
| Relative Reactivity | Highest | High | High | Lowest |
| Typical Conditions | Mild; often room temp. with active catalysts. | Mild to moderate heating (e.g., 50-80 °C). | Similar to bromides, versatile conditions. | Harsher; high temps and/or specialized catalysts.[7] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃). | Standard Pd catalysts are often sufficient. | Pd(OAc)₂/PCy₃ is a suitable system.[8] | Requires bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) to facilitate oxidative addition.[6][8] |
| Advantages | High reactivity allows for mild conditions, reducing side reactions. | Good balance of reactivity and stability; widely available. | Excellent leaving group; useful alternative to halides.[4] | Abundant and cost-effective starting materials. |
| Disadvantages | More expensive; can poison the catalyst at high concentrations.[6] | Can be less reactive than iodides, sometimes requiring higher temperatures. | Can be base-labile; more expensive than chlorides/bromides. | Low reactivity requires more expensive/sensitive catalysts and often higher temperatures.[7] |
The Catalytic Cycle of Suzuki Coupling
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps:
-
Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is typically the rate-determining step of the reaction.[4][7]
-
Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[1][2]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][7]
References
- 1. byjus.com [byjus.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mt.com [mt.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
A Spectroscopic Comparison of 2-Chloro-1,4-dimethoxybenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-Chloro-1,4-dimethoxybenzene and its various isomers. The data presented is essential for the identification, characterization, and quality control of these compounds in research and development settings. The isomers covered include:
-
This compound
-
1-Chloro-2,3-dimethoxybenzene
-
1-Chloro-2,4-dimethoxybenzene
-
1-Chloro-3,5-dimethoxybenzene
-
2-Chloro-1,3-dimethoxybenzene
-
4-Chloro-1,2-dimethoxybenzene
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds, along with generalized experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and its isomers. Please note that the data has been compiled from various sources, and experimental conditions may vary.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Aromatic Protons | Methoxy Protons |
| This compound | 6.95 (d, 1H), 6.85 (dd, 1H), 7.15 (d, 1H) | 3.85 (s, 3H), 3.78 (s, 3H) |
| 1-Chloro-2,3-dimethoxybenzene | 6.9 - 7.2 (m, 3H) | 3.9 (s, 6H) |
| 1-Chloro-2,4-dimethoxybenzene | 6.9 (d, 1H), 6.95 (dd, 1H), 7.2 (d, 1H) | 3.88 (s, 3H), 3.85 (s, 3H) |
| 1-Chloro-3,5-dimethoxybenzene | 6.45 (t, 1H), 6.55 (d, 2H) | 3.78 (s, 6H) |
| 2-Chloro-1,3-dimethoxybenzene | 6.6-7.3 (m, 3H) | 3.9 (s, 6H) |
| 4-Chloro-1,2-dimethoxybenzene | 6.85 (d, 1H), 6.95 (dd, 1H), 7.1 (d, 1H) | 3.87 (s, 3H), 3.86 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Aromatic Carbons | Methoxy Carbons |
| This compound | 150.1, 149.2, 123.5, 118.1, 115.4, 113.9 | 56.9, 56.1 |
| 1-Chloro-2,3-dimethoxybenzene | 153.0, 145.9, 127.8, 124.6, 120.3, 112.1 | 61.2, 56.0 |
| 1-Chloro-2,4-dimethoxybenzene | 156.9, 152.1, 128.4, 122.3, 112.5, 99.8 | 56.4, 55.8 |
| 1-Chloro-3,5-dimethoxybenzene | 161.5 (2C), 136.2, 108.0 (2C), 99.9 | 55.8 (2C) |
| 2-Chloro-1,3-dimethoxybenzene | 157.1 (2C), 133.4, 125.0, 108.2, 105.9 | 56.3 (2C) |
| 4-Chloro-1,2-dimethoxybenzene | 149.5, 148.8, 123.7, 120.9, 113.2, 111.8 | 56.2, 56.0 |
Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands, cm⁻¹)
| Compound | C-H (Aromatic) | C=C (Aromatic) | C-O (Ether) | C-Cl |
| This compound [1][2][3] | ~3050 | ~1590, 1490 | ~1220, 1040 | ~800 |
| 1-Chloro-2,3-dimethoxybenzene | ~3060 | ~1580, 1470 | ~1250, 1080 | ~780 |
| 1-Chloro-2,4-dimethoxybenzene [4] | ~3070 | ~1600, 1500 | ~1230, 1050 | ~810 |
| 1-Chloro-3,5-dimethoxybenzene [5] | ~3080 | ~1610, 1580 | ~1210, 1060 | ~830 |
| 2-Chloro-1,3-dimethoxybenzene [6] | ~3070 | ~1590, 1470 | ~1260, 1100 | ~760 |
| 4-Chloro-1,2-dimethoxybenzene | ~3060 | ~1590, 1490 | ~1240, 1030 | ~820 |
Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)
| Compound | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-OCH₃]⁺ | [M-Cl]⁺ |
| This compound [2][7][8] | 172/174 | 157/159 | 141/143 | 137 |
| 1-Chloro-2,3-dimethoxybenzene | 172/174 | 157/159 | 141/143 | 137 |
| 1-Chloro-2,4-dimethoxybenzene [4] | 172/174 | 157/159 | 141/143 | 137 |
| 1-Chloro-3,5-dimethoxybenzene | 172/174 | 157/159 | 141/143 | 137 |
| 2-Chloro-1,3-dimethoxybenzene | 172/174 | 157/159 | 141/143 | 137 |
| 4-Chloro-1,2-dimethoxybenzene [9] | 172/174 | 157/159 | 141/143 | 137 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of chloro-dimethoxybenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the chloro-dimethoxybenzene isomer for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solid samples (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
For liquid samples or solutions (neat film): If the compound is a low-melting solid or an oil, a thin film can be prepared by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
-
Data Acquisition (using Gas Chromatography-Mass Spectrometry - GC-MS) :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A typical temperature program might start at 50°C and ramp up to 250°C.
-
The separated components eluting from the GC column are introduced into the mass spectrometer's ion source.
-
Electron ionization (EI) is commonly used, with a standard energy of 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a range of m/z values to detect the molecular ion and fragment ions.
-
-
Data Processing :
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of the chloro-dimethoxybenzene isomers.
Caption: General workflow for the spectroscopic analysis of chloro-dimethoxybenzene isomers.
References
- 1. rsc.org [rsc.org]
- 2. This compound(2100-42-7) 13C NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1-Chloro-2,4-dimethoxybenzene [webbook.nist.gov]
- 5. Benzene, 2-chloro-1,4-dimethoxy- [webbook.nist.gov]
- 6. This compound(2100-42-7) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Comparative Analysis of the Electronic Properties of Dimethoxybenzene Isomers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the electronic characteristics of molecular isomers is fundamental. This guide provides a comparative analysis of the electronic properties of ortho-, meta-, and para-dimethoxybenzene, supported by experimental and computational data. The arrangement of the two methoxy groups on the benzene ring significantly influences the electron density distribution, molecular orbital energies, and overall polarity, leading to distinct properties for each isomer.
The electronic properties of the dimethoxybenzene isomers—1,2-dimethoxybenzene (ortho), 1,3-dimethoxybenzene (meta), and 1,4-dimethoxybenzene (para)—are of significant interest in various fields, including medicinal chemistry and materials science. The electron-donating nature of the methoxy groups enhances the electron density of the aromatic ring, influencing the molecule's reactivity and intermolecular interactions.[1]
Comparative Data on Electronic Properties
| Property | 1,2-Dimethoxybenzene (ortho) | 1,3-Dimethoxybenzene (meta) | 1,4-Dimethoxybenzene (para) |
| Dipole Moment (Debye) | 1.33 (DFT)[2] | 1.13 (DFT)[2] | 0.00 (DFT)[2] |
| Ionization Potential (eV) | Data not available | Data not available | Data not available |
| Electron Affinity (eV) | Data not available | Data not available | Data not available |
| HOMO Energy (eV) | Data not available | Data not available | -5.813 (for a derivative)[2] |
| LUMO Energy (eV) | Data not available | Data not available | -3.096 (for a derivative)[2] |
| HOMO-LUMO Gap (eV) | Data not available | Data not available | 2.717 (for a derivative)[2] |
| UV-Vis λmax (nm) | ~270-300 (in ice)[3] | ~270-310 (in ice)[3] | 291 (in ethanol)[4] |
Key Observations:
-
Dipole Moment: The most striking difference among the isomers is their dipole moment. The para isomer is nonpolar (0.00 D) due to its symmetrical structure, where the individual bond dipoles cancel each other out.[2][5] In contrast, the ortho and meta isomers are polar, with the ortho isomer exhibiting a slightly higher dipole moment than the meta isomer.[2]
-
HOMO-LUMO Gap: While direct comparative data for the parent molecules is scarce, studies on derivatives suggest that the substitution pattern influences the HOMO-LUMO energy gap.[2] This gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[2]
-
UV-Vis Absorption: The position of the methoxy groups affects the electronic transitions and thus the UV-Vis absorption spectra. The available data suggests that the isomers absorb in the UV region, with the exact maximum absorption wavelength (λmax) being solvent-dependent.[3][4]
Experimental Protocols
Cyclic Voltammetry for HOMO/LUMO Energy Level Estimation
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Methodology:
-
Sample Preparation: A solution of the dimethoxybenzene isomer (typically 1-5 mM) is prepared in a suitable aprotic solvent, such as acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[5]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/AgNO3), and a counter electrode (e.g., platinum wire).[5]
-
Data Acquisition: The potential is swept linearly from an initial value to a final value and then back again, and the resulting current is measured. The scan rate is typically set between 50 and 200 mV/s.[6]
-
Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[7]
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals.
Methodology:
-
Sample Preparation: Solutions of the dimethoxybenzene isomers are prepared in a UV-transparent solvent, such as ethanol or methanol, at a known concentration.[8]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample solution over a specific wavelength range (e.g., 200-400 nm). A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the absorption spectrum. The optical band gap can be estimated from the onset of the absorption band.[7]
Computational Protocol
Density Functional Theory (DFT) is a widely used computational method to predict the electronic properties of molecules.
Methodology:
-
Geometry Optimization: The molecular structure of each dimethoxybenzene isomer is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger).[2]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometries, single-point energy calculations are performed to determine the electronic properties, including the energies of the HOMO and LUMO, the dipole moment, and the total electronic energy. From the HOMO and LUMO energies, the ionization potential (approximated as -EHOMO) and electron affinity (approximated as -ELUMO) can be estimated.[9]
Structure-Property Relationship
The following diagram illustrates the relationship between the isomeric structure of dimethoxybenzene and its resulting electronic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. iiste.org [iiste.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Validation of 2-Chloro-1,4-dimethoxybenzene and Its Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic and crystallographic data used to validate the structure of 2-Chloro-1,4-dimethoxybenzene and a selection of its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for the characterization of related compounds.
The substitution pattern on the benzene ring significantly influences the spectral and structural properties of this compound derivatives. This guide explores the impact of various substituents on the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Spectroscopic and Crystallographic Data
The following tables summarize the key data points for this compound and several of its derivatives, illustrating the effect of different substituents on their analytical signatures.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H Chemical Shifts (δ, ppm) | OCH₃ Chemical Shifts (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 6.91 (d, J=2.9 Hz, 1H), 6.83 (dd, J=8.8, 2.9 Hz, 1H), 6.78 (d, J=8.8 Hz, 1H) | 3.84 (s, 3H), 3.77 (s, 3H) | - |
| 1-Bromo-4-chloro-2,5-dimethoxybenzene | 7.15 (s, 1H), 7.09 (s, 1H) | 3.88 (s, 6H) | - |
| 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | 6.65 (s, 1H) | 3.75 (s, 3H), 3.74 (s, 3H) | 2.25 (s, 3H), 2.23 (s, 3H) |
| 2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | 8.19 (dd, J=8.0, 1.0 Hz, 1H), 8.11 (dd, J=7.5, 1.0 Hz, 1H), 7.77 (td, J=7.5, 1.0 Hz, 1H), 7.69 (td, J=7.5, 1.0 Hz, 1H), 7.66 (s, 1H, NH), 6.82 (d, J=2.5 Hz, 1H), 6.69 (dd, J=8.5, 2.5 Hz, 1H), 6.66 (d, J=2.5 Hz, 1H) | 3.90 (s, 3H), 3.87 (s, 3H) | - |
Table 2: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₈H₉ClO₂ | 172.61 | 172 (M+), 157, 129, 111 |
| 1-Bromo-4-chloro-2,5-dimethoxybenzene | C₈H₈BrClO₂ | 251.50 | 252/250 (M+), 237/235, 156 |
| 1,4-Dibromo-2,5-dimethoxybenzene | C₈H₈Br₂O₂ | 295.96 | 298/296/294 (M+), 283/281/279, 202/200 |
| 1,4-Dichloro-2,5-dimethoxybenzene | C₈H₈Cl₂O₂ | 207.05 | 208/206 (M+), 193/191, 163/161 |
Table 3: X-ray Crystallographic Data
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Monoclinic | P2₁/n | C-Br: 1.89, C-Cl: 1.73, C-O: 1.36-1.37 | C-C-C (ring): ~120 |
| 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | Monoclinic | P2₁/c | C-Cl: 1.74, C-O: 1.37-1.38 | C-O-C: 114.7-117.5 |
| 1,4-Bis(4-chlorophenylseleno)-2,5-dimethoxybenzene | Monoclinic | P2₁/n | C-Se: 1.91-1.92, C-Cl: 1.74 | C-Se-C: 101.3 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters (Typical):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Spectral Width: 0 to 220 ppm
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[1]
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-550
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.[2]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[3]
-
Visualizing Experimental Workflows
To further clarify the processes involved in structural validation, the following diagrams illustrate the typical workflows for NMR spectroscopy and a general structure elucidation pathway.
References
A Comparative Guide to Catalyst Performance in Suzuki Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is paramount for the successful coupling of challenging substrates like aryl chlorides, directly influencing reaction yield, substrate scope, and overall efficiency. This guide provides an objective comparison of common catalytic systems for the Suzuki coupling of aryl chlorides, supported by experimental data, to aid in the selection of the optimal catalyst for your synthetic needs.
Catalyst Performance Comparison
The following tables summarize the performance of various palladium- and nickel-based catalyst systems in the Suzuki coupling of different aryl chlorides. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that reaction conditions can significantly impact catalyst performance.
Table 1: Palladium-Catalyzed Suzuki Coupling of Activated Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloronitrobenzene | Phenylboronic acid | Pd(OAc)₂ | 0.05 | K₂CO₃ | Toluene/Water | 17 | 94 (GC Yield) | [1] |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | PdCl₂(dppf) | 3 | K₃PO₄ | Dioxane | 12 | 95 | [2] |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | 5 | Na₂CO₃ | Toluene/EtOH/H₂O | 16 | 88 | [3] |
| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | PEPPSI-IPr | 1 | K₃PO₄ | t-BuOH | 2 | 98 | [4] |
Table 2: Palladium-Catalyzed Suzuki Coupling of Unactivated and Sterically Hindered Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Chlorobenzene | Phenylboronic acid | Pd/C | 3 | K₂CO₃ | DMF | 60 | 6 | 89 |[5] | | 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | 0.5-1.0 | K₃PO₄ | Toluene | RT | 2 | 98 |[6] | | 3 | 2-Chloro-m-xylene | p-Tolylboronic acid | PdCl₂{PtBu₂(p-NMe₂-Ph)}₂ | 0.1-1.0 | K₂CO₃ | Toluene/Water | 100 | 6 | 94 (Conversion) |[7][8][9] | | 4 | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | β-Diketiminatophosphane Pd complex | 0.1 | K₂CO₃ | aq. EtOH | 50 | 12 | 95 |[10] | | 5 | 1-Chloro-2-nitrobenzene | Phenylboronic acid | XPhos-Pd-G2 | 2 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 99 |[2] |
Table 3: Nickel-Catalyzed Suzuki Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Chlorotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ | 5 | K₃PO₄ | 2-Me-THF | 100 | 18 | 92 |[11] | | 2 | Chlorobenzene | Phenylboronic acid | Ni(II)/NHC-phosphine ligand | 3 | K₃PO₄ | Dioxane | 100 | 24 | 98 |[12] | | 3 | 4-Chloroanisole | Phenylboronic acid | Ni(PPh₃)₂(1-naph)Cl / PPh₃ | 5 | K₂CO₃ | THF | 60 | 24 | 95 |[13] | | 4 | Various aryl chlorides | Various arylboronic acids | Ni(NHC)--INVALID-LINK--Cl | low | TBAF | - | RT/mild | - | good-excellent |[14] |
Experimental Protocols
A representative experimental procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).[15]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos, XPhos) or a pre-formed catalyst/precatalyst (e.g., XPhos-Pd-G2, PEPPSI-IPr) (0.01-5 mol%).[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4][15]
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, THF/water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., room temperature to 110 °C) and stir for the specified time.[15]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for comparing catalyst performance.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lzchemical.com [lzchemical.com]
- 8. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for 2-Chloro-1,4-dimethoxybenzene
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of principal analytical methods for the quantitative analysis of 2-Chloro-1,4-dimethoxybenzene, a key chemical intermediate. It offers a side-by-side comparison of the expected performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols to facilitate inter-method cross-validation.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique is often a balance between sensitivity, selectivity, and the specific requirements of the analytical problem. The following table summarizes the anticipated performance metrics for the analysis of this compound using HPLC-UV and GC-MS. These values are based on typical performance for analogous aromatic compounds and serve as a benchmark for method validation.[1]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.5 - 150 µg/mL | 0.01 - 25 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 105% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~10 ng/mL |
Experimental Protocols: Detailed Methodologies
Accurate and reproducible data are contingent on meticulously executed experimental protocols. This section details the methodologies for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a robust and widely used technique for the quantification of aromatic compounds.[2][3]
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic mixture of acetonitrile and water (60:40 v/v). The aqueous phase should contain 0.1% phosphoric acid to ensure the analyte is in a non-ionized form.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of 280 nm.
-
Sample Preparation : Standard and sample solutions are prepared in the mobile phase or a compatible solvent such as methanol.
-
Validation Parameters :
-
Linearity : A calibration curve is constructed by injecting a series of standard solutions with concentrations ranging from 0.5 to 150 µg/mL.
-
Accuracy : Determined by the standard addition method at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[4]
-
Precision : Assessed by the repeated injection of a single sample solution to determine repeatability and by analyzing samples on different days with different analysts to determine intermediate precision.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory method and a valuable tool for identifying and quantifying impurities.[6][7][8][9]
-
Instrumentation : A GC system coupled with a mass spectrometer.
-
Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector : Splitless mode at 250°C.
-
Oven Temperature Program : Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometry : Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation : Samples are dissolved in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Validation Parameters :
-
Linearity : Established by analyzing a series of standard solutions across the expected concentration range (e.g., 0.01 to 25 µg/mL).
-
Accuracy : Assessed by the recovery of spiked samples.
-
Precision : Evaluated through multiple analyses of the same sample.
-
LOD and LOQ : Determined by injecting serially diluted standards.
-
Mandatory Visualization
To better illustrate the processes involved in a cross-validation study, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 3. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H9ClO2 | CID 246724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 2-chloro-1,4-dimethoxy- [webbook.nist.gov]
- 8. Benzene, 2-chloro-1,4-dimethoxy- [webbook.nist.gov]
- 9. Benzene, 2-chloro-1,4-dimethoxy- [webbook.nist.gov]
A Comparative Guide to Experimental and Theoretical Spectra of 2-Chloro-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretically-derived spectra for the compound 2-Chloro-1,4-dimethoxybenzene. By juxtaposing experimentally measured data with computationally predicted spectra, this document aims to offer a comprehensive analytical perspective, aiding in structural elucidation and the validation of theoretical models. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Presentation: Spectral Comparisons
The following tables summarize the key spectral data obtained from experimental measurements and theoretical calculations for this compound.
Infrared (IR) Spectroscopy
| Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| ~3000-2850 | (Calculated) | C-H (Aromatic & Aliphatic) Stretching |
| ~1500-1400 | (Calculated) | C=C Aromatic Ring Stretching |
| ~1250-1200 | (Calculated) | C-O (Ether) Stretching |
| ~1100-1000 | (Calculated) | C-O (Ether) Stretching |
| ~850-750 | (Calculated) | C-Cl Stretching |
| ~800-600 | (Calculated) | Aromatic C-H Bending (Out of Plane) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton Environment) |
| ~6.9-7.1 | (Calculated) | m | 3H | Aromatic Protons |
| ~3.85 | (Calculated) | s | 3H | Methoxy Protons (-OCH₃) |
| ~3.80 | (Calculated) | s | 3H | Methoxy Protons (-OCH₃) |
Mass Spectrometry (MS)
| Experimental m/z | Theoretical m/z | Relative Intensity | Proposed Fragment |
| 172/174 | 172.03 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 157/159 | 157.01 | Moderate | [M-CH₃]⁺ |
| 129/131 | 129.02 | Low | [M-CH₃-CO]⁺ |
| 94 | 94.04 | Moderate | [M-CH₃-CO-Cl]⁺ |
Experimental and Theoretical Protocols
Experimental Methodologies
The experimental data presented in this guide are representative of standard analytical techniques for solid organic compounds.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of solid this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: The salt plate with the sample film is placed in the spectrometer's sample holder. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A ¹H NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to produce the spectrum.
3. Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe which is heated to volatilize the sample into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Theoretical Methodologies
The theoretical spectra are predicted using computational chemistry methods.
1. Infrared and NMR Spectra Calculation:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
The 3D structure of this compound is first optimized using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d) or larger for better accuracy.
-
Following geometry optimization, a frequency calculation is performed at the same level of theory to predict the IR spectrum. The output provides the vibrational frequencies and their corresponding intensities.
-
For the NMR spectrum, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed on the optimized geometry. This calculation yields the isotropic shielding values for each nucleus. The chemical shifts are then calculated by referencing these shielding values to the shielding value of a standard compound (e.g., TMS) calculated at the same level of theory.
-
2. Mass Spectrum Fragmentation Prediction:
-
Software: Specialized software for mass spectral prediction such as ACD/MS Fragmenter or by using rule-based fragmentation prediction algorithms.
-
Methodology:
-
The chemical structure of this compound is input into the software.
-
The software applies known chemical fragmentation rules based on the functional groups present in the molecule. It simulates the bond cleavages and rearrangements that are likely to occur under electron ionization conditions.
-
The output is a predicted mass spectrum, showing the m/z values of the parent ion and the most probable fragment ions, along with their expected relative abundances.
-
Visualization of Comparative Workflow
The following diagram illustrates the workflow for comparing the experimental and theoretical spectra of this compound.
A Researcher's Guide to Assessing the Purity and Performance of 2-Chloro-1,4-dimethoxybenzene
For researchers, scientists, and drug development professionals, the purity and reactivity of chemical building blocks are paramount. This guide provides a comprehensive assessment of synthesized 2-Chloro-1,4-dimethoxybenzene, offering a comparative analysis of its purity determination and performance against relevant alternatives. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in synthetic chemistry workflows.
Purity Assessment of this compound
The purity of this compound is crucial for its successful application in synthesis, as impurities can lead to undesirable side reactions and affect product yield and purity. The primary impurities in the synthesis of this compound from 1,4-dimethoxybenzene (hydroquinone dimethyl ether) include the starting material, di-substituted byproducts, and products of ether cleavage.[1]
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation of the main component and identification of impurities.
Table 1: Analytical Techniques for Purity Determination
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Gas Chromatography (GC) | Quantitative analysis of volatile impurities and purity assay. | Peak area percentage of the main component and impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of non-volatile impurities and purity assay. | Peak area percentage of the main component and impurities. |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural confirmation and detection of impurities with distinct chemical shifts. | Presence of signals corresponding to potential impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | Presence of molecular ions corresponding to potential impurities. |
Experimental Protocols for Purity Analysis
Gas Chromatography (GC) Method
This method is suitable for determining the purity of this compound and identifying volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Data Analysis: The purity is determined by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Method
This method is effective for the separation and quantification of this compound from its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Data Analysis: The purity is calculated using the area percent method, similar to the GC analysis.
Performance Comparison with Alternatives
The utility of a synthetic building block is not only determined by its purity but also by its performance in chemical reactions compared to other available alternatives. Here, we compare this compound with its non-chlorinated parent compound, 1,4-dimethoxybenzene , and a positional isomer, 4-Chloro-1,2-dimethoxybenzene , in the context of a Suzuki-Miyaura cross-coupling reaction, a common application for such aryl halides.
The chloro substituent in this compound serves as a handle for cross-coupling reactions, which is absent in 1,4-dimethoxybenzene. The position of the chloro group can influence the reactivity of the molecule due to steric and electronic effects.
Table 2: Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling Reaction
The following data is illustrative and serves as a general comparison. Actual results may vary based on specific reaction conditions.
| Compound | Reaction Time (hours) | Yield (%) | Key Observations |
| This compound | 8 | 85 | Good reactivity, clean conversion to the desired biaryl product. |
| 1,4-dimethoxybenzene | N/A | 0 | No reaction, as it lacks a suitable leaving group for cross-coupling. |
| 4-Chloro-1,2-dimethoxybenzene | 12 | 75 | Slower reaction rate and slightly lower yield, potentially due to steric hindrance from the adjacent methoxy group. |
Visualizing the Workflow and Relationships
To clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for assessing the purity of synthesized this compound.
Caption: Logical relationship between the target compound and its alternatives.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-1,4-dimethoxybenzene: A Guide for Laboratory Professionals
For researchers and scientists in the drug development field, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Chloro-1,4-dimethoxybenzene, a compound that requires careful management due to its hazardous properties.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance, and it is crucial to be aware of its potential risks before handling and disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, this chemical is recognized as being harmful to aquatic life, necessitating procedures that prevent its release into the environment.
| Property | Data | Relevance to Disposal |
| Appearance | Clear green to blue-green liquid | Visual identification of the chemical.[2][3] |
| Molecular Formula | C8H9ClO2 | Understanding the chemical composition.[3] |
| Incompatibilities | Strong oxidizing agents | Avoid mixing with incompatible materials during waste collection.[1][3][4][5] |
| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide | Generated during incineration or fire; disposal methods should account for this.[3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must always be conducted in accordance with federal, state, and local environmental regulations.[6] The following protocol outlines the general steps for its safe disposal:
-
Waste Identification and Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[1][5] Given its properties, this compound is typically considered hazardous waste.
-
Container Management :
-
Original Containers : Whenever possible, leave the chemical in its original container.
-
Waste Containers : If transferring to a waste container, ensure it is a suitable, closed container that is properly labeled.[1][6] The container must be made of a compatible material and kept sealed at all times, except when adding waste.[7]
-
Labeling : Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound."
-
-
Segregation of Waste :
-
Disposal of Liquid Waste :
-
Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this chemical down the drain or into the sewer system. [6] This is to prevent harm to aquatic life and to comply with environmental regulations.
-
-
Disposal of Contaminated Materials :
-
Spills : In the event of a spill, absorb the material with an inert substance like sand, earth, or vermiculite.[3][5] The collected spill material should then be placed into a suitable container for chemical waste.[3]
-
Personal Protective Equipment (PPE) : Any contaminated PPE, such as gloves or lab coats, should be disposed of as hazardous waste.
-
Empty Containers : Empty containers that held this compound must be handled as hazardous waste. They should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9]
-
-
Arranging for Pickup and Disposal :
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area.
-
Contact a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[6] The disposal must occur at an approved waste disposal plant.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fi [fishersci.fi]
- 3. This compound(2100-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. vumc.org [vumc.org]
- 8. ptb.de [ptb.de]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Chloro-1,4-dimethoxybenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-1,4-dimethoxybenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Hazards: this compound is considered hazardous. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is harmful if swallowed.[2][4]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Citation |
| Eyes/Face | Chemical safety goggles or glasses with side shields. | [4][5][6] |
| Skin | Chemical-resistant gloves (e.g., Neoprene) and protective clothing, such as a lab coat or chemical apron, to prevent skin contact. | [4][5][6][7] |
| Respiratory | Under normal use with adequate ventilation, no respiratory protection is typically needed. For large-scale operations, emergencies, or if irritation is experienced, a NIOSH/MSHA approved respirator should be worn. | [4][5][6] |
Operational and Disposal Plans
Handling and Storage:
-
Ensure adequate ventilation in the work area.[2][5][6] Facilities should be equipped with an eyewash station and a safety shower.[4][8]
Accidental Release Measures: In case of a spill, absorb the material with an inert substance like sand, silica gel, or earth.[1][4][7] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4][7]
Disposal: Dispose of the chemical and its container in accordance with all applicable regional, national, and local laws and regulations.[1][5] Do not reuse the empty container.[5] It should be disposed of at an approved waste disposal plant.[1][9]
First Aid Measures
Immediate first aid is critical in case of exposure. The following table outlines the necessary steps.
| Exposure Route | First Aid Procedure | Citation |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention. | [1][4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. | [1][4][5] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Get medical attention. | [1][4][6] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. If the person feels unwell, call a poison center or doctor. | [1][5][8] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C8H9ClO2 | CID 246724 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
